molecular formula C9H7BrO4 B1330237 (6-Bromo-1,3-benzodioxol-5-yl)acetic acid CAS No. 5470-14-4

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid

Cat. No.: B1330237
CAS No.: 5470-14-4
M. Wt: 259.05 g/mol
InChI Key: OEKSRUJGTGXBMM-UHFFFAOYSA-N
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Description

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a useful research compound. Its molecular formula is C9H7BrO4 and its molecular weight is 259.05 g/mol. The purity is usually 95%.
The exact mass of the compound (6-Bromo-1,3-benzodioxol-5-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26263. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (6-Bromo-1,3-benzodioxol-5-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromo-1,3-benzodioxol-5-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c10-6-3-8-7(13-4-14-8)1-5(6)2-9(11)12/h1,3H,2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKSRUJGTGXBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282512
Record name (6-Bromo-2H-1,3-benzodioxol-5-yl)acetic acid
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Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-14-4
Record name NSC26263
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Bromo-2H-1,3-benzodioxol-5-yl)acetic acid
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Record name (6-Bromo-1,3-benzodioxol-5-yl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of (6-Bromo-1,3-benzodioxol-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological considerations for (6-bromo-1,3-benzodioxol-5-yl)acetic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.

Understanding the Molecule: A Risk-Based Assessment

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a multifaceted organic compound. Its safe handling is predicated on a thorough understanding of the chemical properties endowed by its constituent functional groups: the brominated benzodioxole ring and the carboxylic acid moiety.

  • The Benzodioxole Core: The 1,3-benzodioxole structure is a common scaffold in medicinal chemistry and is known to have biological activity.[1] The introduction of a bromine atom onto this ring system increases its molecular weight and can influence its reactivity and toxicological profile.[2]

  • The Acetic Acid Group: The carboxylic acid functional group confers acidic properties to the molecule.[1] This makes it corrosive and an irritant, particularly in its solid, powdered form.[3]

  • The Bromo- Substituent: The presence of bromine, an electron-withdrawing group, can enhance the biological activity of the molecule.[2] It also means that in the event of thermal decomposition, the release of hydrogen bromide, a corrosive gas, is a possibility.

A comprehensive safety protocol is therefore not a mere checklist, but a dynamic risk assessment based on the interplay of these chemical characteristics.

Hazard Identification and Classification

The parent compound, 1,3-benzodioxole, is classified with the following hazards:

  • Flammable liquid and vapor (H226)[4]

  • Harmful if swallowed (H302)[4]

  • Causes skin irritation (H315)[4]

  • Causes serious eye irritation (H319)[4]

  • Harmful if inhaled (H332)[4]

  • May cause respiratory irritation (H335)[4]

Furthermore, a closely related compound, 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, provides the following GHS classifications:

  • Causes skin irritation (H315)[5]

  • Causes serious eye irritation (H319)[5]

  • May cause respiratory irritation (H335)[5]

Based on this, it is prudent to handle (6-Bromo-1,3-benzodioxol-5-yl)acetic acid as, at a minimum, a substance that can cause skin, eye, and respiratory irritation. The acidic nature of the compound further supports the potential for corrosive effects upon prolonged contact.

Predicted Hazard Summary Table

Hazard ClassificationGHS Hazard Statement (Predicted)Rationale
Skin Corrosion/IrritationH315: Causes skin irritationBased on data from analogous compounds and the acidic nature of the molecule.[4][5]
Serious Eye Damage/IrritationH319: Causes serious eye irritationBased on data from analogous compounds and the acidic nature of the molecule.[4][5]
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of the powdered form can irritate the respiratory tract.[4][5]

Toxicological Profile:

Specific toxicological data for (6-bromo-1,3-benzodioxol-5-yl)acetic acid is not available. However, benzodioxole derivatives have been studied for their biological activity, and some have been identified as having toxic properties.[6] Therefore, it is crucial to minimize exposure until more definitive data becomes available.

Prudent Practices for Safe Handling and Storage

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to mitigate the risks identified above.

Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate PPE is a critical step in ensuring personal safety. The rationale for each piece of equipment is as follows:

  • Eye and Face Protection: Given the predicted serious eye irritation, ANSI-rated safety glasses with side shields are the minimum requirement. However, for tasks involving the handling of significant quantities of the solid or where there is a risk of dust generation, a full-face shield should be worn in conjunction with safety goggles.[7][8]

  • Skin Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling, heavier-duty gloves such as butyl rubber should be considered.[8] A fully buttoned laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: Handling of the powdered solid should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or better) is required.[9]

Caption: PPE selection flowchart for handling the compound.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous substances.

  • Chemical Fume Hood: All weighing and handling of the solid compound should be performed within a properly functioning chemical fume hood. This is to control the inhalation hazard from any fine powders.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Storage Requirements: Maintaining Chemical Integrity and Safety

Proper storage is crucial to prevent degradation and accidental exposure.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.[10]

  • Incompatibilities: Store away from strong bases, oxidizing agents, and reactive metals to prevent potentially vigorous or exothermic reactions.[3]

Emergency Procedures: A Plan for the Unexpected

Preparedness is key to effectively managing any laboratory incident.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Spill Response

For a small spill of the solid material:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection. A respirator may be necessary depending on the extent of the spill.

  • Contain the Spill: Gently cover the spill with a neutralizing agent for acids, such as sodium bicarbonate or soda ash.[11][12]

  • Clean-up: Once neutralized, carefully sweep the material into a designated waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area with a damp cloth or sponge.

  • Dispose: Dispose of the waste and contaminated cleaning materials as hazardous waste.

Spill_Response_Workflow spill Small Solid Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Gently Cover with Sodium Bicarbonate ppe->contain cleanup Carefully Sweep into Waste Container contain->cleanup decontaminate Clean Spill Area with Damp Cloth cleanup->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Step-by-step workflow for small solid spill cleanup.

Experimental Protocol: A Case Study in Safe Synthesis

The following is a generalized, hypothetical protocol for a reaction involving (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, highlighting the integration of safety measures at each step. This is for illustrative purposes only and must be adapted to the specific requirements of your experiment.

Reaction: Esterification of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid.

Step-by-Step Methodology with Integrated Safety:

  • Reagent Preparation (in a fume hood):

    • Action: Weigh the required amount of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid.

    • Safety Rationale: This step is performed in a fume hood to mitigate the risk of inhaling the powdered acid. Full PPE, including a lab coat, gloves, and safety goggles, is worn.

  • Reaction Setup:

    • Action: In a round-bottom flask, dissolve the acid in a suitable solvent. Add the alcohol and a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Safety Rationale: The addition of the strong acid catalyst should be done slowly and with cooling, as the dissolution and reaction can be exothermic.

  • Reaction Monitoring:

    • Action: Monitor the reaction progress using an appropriate technique (e.g., TLC).

    • Safety Rationale: When taking aliquots for analysis, ensure that the reaction apparatus remains contained within the fume hood.

  • Work-up and Extraction:

    • Action: Quench the reaction with water and neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution. Extract the product with an organic solvent.

    • Safety Rationale: The neutralization step can be effervescent; therefore, it should be performed slowly and with adequate headspace in the separatory funnel to prevent pressure buildup. The separatory funnel should be vented frequently.

  • Purification:

    • Action: Purify the product using a suitable method, such as column chromatography or recrystallization.

    • Safety Rationale: All purification steps should be conducted in a well-ventilated area, preferably a fume hood, especially when using volatile organic solvents.

  • Waste Disposal:

    • Action: Segregate all waste streams (aqueous, organic, solid) into appropriately labeled hazardous waste containers.

    • Safety Rationale: Brominated organic compounds may require specific disposal procedures, such as high-temperature incineration, to prevent the formation of toxic byproducts.[13] Consult your institution's environmental health and safety office for specific disposal guidelines.

Conclusion: A Commitment to a Culture of Safety

The safe and effective use of (6-bromo-1,3-benzodioxol-5-yl)acetic acid in a research setting is not merely about following a set of rules, but about fostering a deep understanding of the chemical's properties and potential hazards. By integrating a risk-based approach into every stage of the experimental workflow, from planning and PPE selection to emergency preparedness and waste disposal, researchers can ensure their own safety and the integrity of their scientific endeavors. This document serves as a foundational guide, and it is the responsibility of every scientist to supplement this information with institution-specific safety protocols and a commitment to continuous learning in chemical safety.

References

  • ChemBK. (2024, April 9). 6-bromo-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]

  • Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 894307. Retrieved from [Link]

  • Pillard, D. A., et al. (2001). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. Environmental Toxicology and Chemistry, 20(12), 2779-2783. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Spill Cleanup Quick Reference. Retrieved from [Link]

  • PubChem. (n.d.). (6-bromo-1,3-benzodioxol-5-yl)acetic acid. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Canada Safety Training Centre. (n.d.). Examples of PPE for Dangerous Goods Classes. Retrieved from [Link]

  • Weber, R., et al. (2004). Bromine in waste incineration: partitioning and influence on metal volatilisation. Waste Management, 24(5), 487-497. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Al-Salem, S. M., et al. (2023). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research, 23(10), 230182. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a versatile synthetic intermediate, pivotal in the development of novel therapeutic agents and functional materials.[1][2][3] The strategic modification of its carboxylic acid moiety unlocks a vast chemical space, enabling the synthesis of a diverse library of derivatives, including esters, amides, and acyl halides. These derivatives serve as crucial building blocks in drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of established and efficient protocols for the derivatization of this key scaffold, grounded in mechanistic principles and supported by practical, field-proven insights.

Core Principles of Carboxylic Acid Derivatization

The transformation of a carboxylic acid into its derivatives hinges on the activation of the carboxyl group. Direct reaction with nucleophiles like alcohols or amines is often inefficient due to the acidic nature of the carboxylic proton, which can lead to a competing acid-base reaction.[4] Therefore, most derivatization strategies involve converting the hydroxyl group of the carboxylic acid into a better leaving group. This can be achieved through protonation under acidic conditions or by reaction with a variety of activating agents.

I. Esterification: Synthesis of (6-Bromo-1,3-benzodioxol-5-yl)acetate Esters

Ester derivatives are fundamental in medicinal chemistry for modulating properties such as lipophilicity and metabolic stability. Several reliable methods exist for the esterification of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid.

A. Fischer-Speier Esterification: An Equilibrium-Driven Approach

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6][7][8] The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product.[6] This is typically accomplished by using a large excess of the alcohol, which can also serve as the solvent, and/or by removing the water formed during the reaction.[5][6]

Causality Behind Experimental Choices:

  • Acid Catalyst: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are used to protonate the carbonyl oxygen of the carboxylic acid.[5][8] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5][8]

  • Excess Alcohol: Le Châtelier's principle dictates that increasing the concentration of a reactant (the alcohol) will drive the reaction forward to produce more ester.[6]

  • Reaction Temperature: Heating the reaction mixture, often to reflux, increases the reaction rate and helps to overcome the activation energy barrier.[9]

Experimental Protocol: Synthesis of Methyl (6-Bromo-1,3-benzodioxol-5-yl)acetate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (6-Bromo-1,3-benzodioxol-5-yl)acetic acid (1.0 eq).

  • Reagent Addition: Add a large excess of methanol (e.g., 20-50 eq), which will also act as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Fischer-Speier Esterification Parameters

ParameterConditionRationale
Alcohol Methanol, EthanolSimple, can be used in large excess as solvent.
Catalyst H₂SO₄, p-TsOHStrong acid to protonate the carbonyl.[5]
Temperature RefluxIncreases reaction rate.
Reaction Time 4-12 hoursDependent on substrate and scale.
Work-up NaHCO₃ (aq)Neutralizes the acid catalyst.
B. Steglich Esterification: Mild Conditions for Sensitive Substrates

For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative.[10] This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][12][13]

Causality Behind Experimental Choices:

  • DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[13]

  • DMAP: DMAP acts as a potent nucleophilic catalyst.[11][12][13][14] It reacts with the O-acylisourea intermediate to form an even more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[11][13]

Experimental Protocol: Synthesis of Benzyl (6-Bromo-1,3-benzodioxol-5-yl)acetate

  • Reaction Setup: Dissolve (6-Bromo-1,3-benzodioxol-5-yl)acetic acid (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: The dicyclohexylurea (DCU) byproduct precipitates out and can be removed by filtration.[15]

  • Purification: The filtrate is washed with dilute acid (e.g., 1M HCl) and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

II. Amidation: Crafting Amide Bonds

Amide bond formation is a cornerstone of medicinal chemistry and peptide synthesis.[16] Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures.[4] Therefore, activating agents are essential for efficient amide synthesis under mild conditions.[17]

A. Carbodiimide-Mediated Amide Coupling

Similar to the Steglich esterification, carbodiimides like DCC and EDC are widely used to facilitate amide bond formation.[15] Often, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are included to suppress side reactions and reduce racemization, particularly in peptide synthesis.[16]

Causality Behind Experimental Choices:

  • Coupling Reagents (e.g., HBTU, HATU): These reagents, often based on HOBt or HOAt, are highly efficient for amide bond formation.[18] They react with the carboxylic acid to form an active ester in situ, which is then readily attacked by the amine.[18]

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acidic proton of the amine salt and to facilitate the reaction.

Experimental Protocol: Synthesis of N-Benzyl-(6-Bromo-1,3-benzodioxol-5-yl)acetamide

  • Reaction Setup: Dissolve (6-Bromo-1,3-benzodioxol-5-yl)acetic acid (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-12 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Data Presentation: Common Amide Coupling Reagents

ReagentDescriptionAdvantages
DCC/EDC CarbodiimidesReadily available, cost-effective.[15]
HBTU/HATU Benzotriazole-basedHigh coupling efficiency, low racemization.[16][18]
PyBOP Phosphonium saltEffective for sterically hindered couplings.

III. Acyl Halide Formation: Gateway to Highly Reactive Intermediates

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates for the synthesis of esters, amides, and anhydrides.[19][20][21][22][23] They are typically prepared by treating the carboxylic acid with a chlorinating agent.

A. Reaction with Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and effective reagent for converting carboxylic acids into acyl chlorides.[19][21][23][24][25] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[19][21][24]

Causality Behind Experimental Choices:

  • Thionyl Chloride: Reacts with the carboxylic acid to form a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion to yield the acyl chloride.[21]

  • Solvent: The reaction is often run neat or in an inert solvent like dichloromethane or toluene.

Experimental Protocol: Synthesis of (6-Bromo-1,3-benzodioxol-5-yl)acetyl chloride

  • Reaction Setup: In a fume hood, add (6-Bromo-1,3-benzodioxol-5-yl)acetic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 2-5 eq), which can also serve as the solvent. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Purification: Remove the excess thionyl chloride by distillation or under reduced pressure (with appropriate trapping). The resulting crude acyl chloride is often used immediately in the next step without further purification due to its reactivity.

Mandatory Visualizations

Derivatization_Workflow Carboxylic_Acid (6-Bromo-1,3-benzodioxol-5-yl)acetic acid Ester Ester Derivative Carboxylic_Acid->Ester Alcohol, H+ (Fischer) DCC, DMAP (Steglich) Amide Amide Derivative Carboxylic_Acid->Amide Amine, Coupling Reagent Acyl_Chloride Acyl Chloride Derivative Carboxylic_Acid->Acyl_Chloride SOCl2 or (COCl)2 Fischer_Esterification cluster_0 Fischer-Speier Esterification Protocol Start Combine Carboxylic Acid and excess Alcohol Add_Catalyst Add catalytic H2SO4 Start->Add_Catalyst Reflux Heat to Reflux (4-12h) Add_Catalyst->Reflux Neutralize Neutralize with NaHCO3 Reflux->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Dry, Concentrate, Purify Extract->Purify Product Pure Ester Purify->Product

Caption: Step-by-step workflow for Fischer-Speier esterification.

Amide_Coupling cluster_1 Carbodiimide-Mediated Amidation Protocol Start Dissolve Carboxylic Acid, Coupling Reagent, and Additive in DMF Add_Base Add DIPEA for Pre-activation Start->Add_Base Add_Amine Add Amine Add_Base->Add_Amine React Stir at Room Temperature (2-12h) Add_Amine->React Workup Aqueous Work-up and Extraction React->Workup Purify Wash, Dry, Concentrate, Purify Workup->Purify Product Pure Amide Purify->Product

Caption: Step-by-step workflow for amide coupling.

Conclusion

The derivatization of the carboxylic acid group of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a critical step in the synthesis of a wide range of biologically active molecules and functional materials. The choice of derivatization method—be it Fischer or Steglich esterification, carbodiimide-mediated amidation, or conversion to an acyl chloride—should be guided by the specific requirements of the target molecule, including its sensitivity to reaction conditions and the desired functional group. The protocols outlined in this guide provide robust and reliable methods for achieving these transformations, empowering researchers to efficiently explore the chemical space around this important scaffold.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2132–2135.
  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. Retrieved from [Link]

  • Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 22.4: Acid Halide Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. Retrieved from [Link]

  • National Institutes of Health. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

  • Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
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  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond.... Retrieved from [Link]

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  • Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
  • The Chemist's Corner. (2026, January 24). The Role of DMAP in Steglich Esterification and Beyond. Retrieved from [Link]

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Application Notes & Protocols: (6-Bromo-1,3-benzodioxol-5-yl)acetic acid as a Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a trifunctional synthetic intermediate poised for significant application in modern medicinal chemistry. While not an active pharmaceutical ingredient in itself, its strategic combination of a privileged 1,3-benzodioxole core, a synthetically versatile aryl bromide, and a modifiable carboxylic acid moiety makes it an exemplary starting material for generating diverse compound libraries. This guide elucidates the strategic value of this reagent, providing detailed, field-proven protocols for its elaboration via palladium-catalyzed cross-coupling and amide bond formation—two of the most robust and frequently utilized transformations in drug discovery.

Introduction: A Trifecta of Synthetic Utility

The molecular architecture of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid offers three key points of diversification, making it a high-value starting material for lead generation and optimization campaigns.

  • The 1,3-Benzodioxole Core: This heterocyclic motif is a well-established "privileged scaffold" in medicinal chemistry.[1] It is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4] Its rigid, planar structure can serve as a robust anchor for pharmacophoric groups, while the methylenedioxy bridge can influence metabolic stability and receptor binding.

  • The Aryl Bromide Handle: The bromine atom at the 6-position is a superb functional handle for modern cross-coupling reactions.[5] It enables the facile introduction of aryl, heteroaryl, alkyl, or amino groups through palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6][7] This allows for the systematic exploration of the chemical space around the core scaffold, a cornerstone of structure-activity relationship (SAR) studies.

  • The Acetic Acid Side Chain: The carboxylic acid group is arguably one of the most versatile functional groups in drug design. It can act as a hydrogen bond donor/acceptor, a coordinative group for metal-containing enzymes, or a polar handle to improve solubility. Crucially, it is a direct precursor to amides—the most common bond formed in medicinal chemistry—enabling linkage to a vast library of commercially available amines to generate compounds with tailored properties.[8][9][10]

The strategic value of this reagent lies in the orthogonal reactivity of these functional groups, allowing for a stepwise and controlled synthesis of complex molecular architectures.

Strategic Application Workflow

A typical drug discovery workflow utilizing this scaffold would involve a two-step diversification strategy. First, the aryl bromide is used for a cross-coupling reaction to build the core structure. Second, the carboxylic acid is coupled with an amine to introduce a second element of diversity. This approach rapidly generates a library of drug-like molecules.

G cluster_0 Core Elaboration cluster_1 Pharmacophore Installation A (6-Bromo-1,3-benzodioxol-5-yl)acetic acid (Starting Material) B Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) A->B C Diversified Intermediate (New C-C Bond Formed) B->C D Step 2: Amide Bond Formation (e.g., EDC/HOBt Coupling) C->D E Final Compound Library (Diverse R1 and R2 Groups) D->E R1 R1-B(OH)2 (Boronic Acids) R1->B R2 R2-NH2 (Amine Library) R2->D

Caption: A logical workflow for library synthesis.

Experimental Protocols

The following protocols are robust, general procedures that can be adapted for a wide range of substrates. As a Senior Application Scientist, I stress the importance of reaction monitoring (e.g., by TLC or LC-MS) and purification to ensure the integrity of the final compounds.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

This protocol details the palladium-catalyzed coupling of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid with a generic arylboronic acid. This reaction is fundamental for creating biaryl structures, a common motif in kinase inhibitors and other targeted therapies.

Rationale: The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[11] The use of a suitable ligand (e.g., SPhos) and a carbonate base is a well-established system for coupling aryl bromides.[12]

Caption: General scheme for Suzuki-Miyaura coupling.

Materials & Reagents:

ReagentM.W. ( g/mol )StoichiometryExample Amount
(6-Bromo-1,3-benzodioxol-5-yl)acetic acid259.051.0 equiv259 mg (1.0 mmol)
Arylboronic AcidVaries1.2 equiv1.2 mmol
Palladium(II) Acetate (Pd(OAc)₂)224.500.02 equiv4.5 mg (0.02 mmol)
SPhos (Ligand)410.570.04 equiv16.4 mg (0.04 mmol)
Potassium Carbonate (K₂CO₃)138.213.0 equiv415 mg (3.0 mmol)
Toluene--8 mL
Deionized Water--2 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (6-Bromo-1,3-benzodioxol-5-yl)acetic acid (1.0 equiv), the chosen arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe. The use of degassed solvents further protects the catalyst.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for 4-16 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate with 1% acetic acid) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL). Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid is protonated.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes the coupling of the carboxylic acid moiety (either the starting material or the product from Protocol 1) with a primary or secondary amine.

Rationale: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) is a classic and highly reliable method for amide bond formation.[13] EDC activates the carboxylic acid, which is then trapped by HOBt to form a more stable activated ester, minimizing side reactions and racemization (if applicable). This intermediate reacts cleanly with the amine to form the desired amide.[8]

Caption: General scheme for EDC/HOBt amide coupling.

Materials & Reagents:

ReagentM.W. ( g/mol )StoichiometryExample Amount
Benzodioxole Acetic Acid DerivativeVaries1.0 equiv0.5 mmol
Amine (R-NH₂)Varies1.1 equiv0.55 mmol
EDC Hydrochloride191.701.5 equiv144 mg (0.75 mmol)
HOBt Hydrate153.141.2 equiv92 mg (0.6 mmol)
DIPEA (Hünig's base)129.243.0 equiv260 µL (1.5 mmol)
Anhydrous DMF--5 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask under an argon or nitrogen atmosphere, add the benzodioxole acetic acid derivative (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolution: Add anhydrous Dimethylformamide (DMF, 5 mL) and stir until all solids are dissolved.

  • Activation: Add EDC hydrochloride (1.5 equiv) to the solution. Stir at room temperature for 15-20 minutes. This is the "pre-activation" step, where the active ester is formed.

  • Amine Addition: In a single portion, add the desired amine (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the ammonium salt formed during the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 6-24 hours. Monitor progress by LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water and 30 mL of ethyl acetate.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (20 mL). These washes remove excess reagents, DMF, and byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide product is typically purified by flash column chromatography on silica gel.

Conclusion and Future Perspectives

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid represents a quintessential example of a modern synthetic building block. Its utility is not defined by its own biological activity, but by the potential it unlocks through robust and high-yield chemical transformations. The protocols provided herein for Suzuki-Miyaura and amide coupling reactions serve as a validated starting point for research teams to rapidly generate novel chemical entities built around the medicinally relevant 1,3-benzodioxole core. By leveraging this scaffold, medicinal chemists can efficiently navigate the complex landscape of SAR to develop next-generation therapeutics.

References

  • Cao, M., Liu, T., Zhang, C., et al. (2013). A new abscisic acid analog, AMF4, is a potent and selective agonist of the ABA receptor. Sci. Rep., 3, 2772. Available at: [Link]

  • Favalli, N., et al. (2021). Suzuki–Miyaura Cross-Coupling Reaction of DNA-Conjugated Aryl Iodides with (Het)aryl Boronic Acids. Bioconjugate Chemistry. Available at: [Link]

  • Hawash, M., Jaradat, N., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 48. Available at: [Link]

  • Jiang, Z., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 27(12), 3855. Available at: [Link]

  • Johansson, M. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11029-11032. Available at: [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. Available at: [Link]

  • PubChem. (n.d.). (6-bromo-1,3-benzodioxol-5-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxole. Available at: [Link]

  • Zhang, C., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908815. Available at: [Link]

Sources

Pioneering Heterocyclic Scaffolds from (6-Bromo-1,3-benzodioxol-5-yl)acetic Acid: A Guide to Synthetic Strategies and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the 1,3-benzodioxole moiety is a privileged scaffold, present in a multitude of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and conformational rigidity make it an attractive starting point for the design of novel therapeutics. The compound at the heart of this guide, (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, represents a particularly valuable and versatile starting material. The presence of the acetic acid side chain provides a reactive handle for a variety of cyclization reactions, while the bromine atom offers a site for further functionalization through cross-coupling reactions, or can act as a directing group in electrophilic aromatic substitutions. This unique combination of functional groups opens a gateway to a diverse array of novel heterocyclic compounds with significant therapeutic potential, including isoquinolines, quinolones, lactams, and benzofuranones. Compounds containing the benzodioxole moiety have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic strategies to harness the potential of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid. We will delve into the mechanistic underpinnings of each synthetic pathway, provide detailed, field-tested protocols, and present the expected outcomes in a clear and concise format.

Strategic Overview: Pathways to Novel Heterocycles

The synthetic utility of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid stems from the strategic placement of its functional groups. The acetic acid moiety is a direct precursor to amides and esters, which can undergo intramolecular cyclization to form a variety of heterocyclic rings. The bromine atom and the electron-rich benzodioxole ring system influence the regioselectivity of these cyclizations and provide opportunities for post-synthetic modifications. This guide will focus on four principal synthetic transformations:

  • Bischler-Napieralski Reaction for the synthesis of Dihydroisoquinolines.

  • Gould-Jacobs Reaction for the construction of Quinolone scaffolds.

  • Intramolecular Friedel-Crafts Acylation leading to Benzofuranones.

  • Intramolecular Amidation for the formation of Lactams.

G A (6-Bromo-1,3-benzodioxol-5-yl)acetic acid B Bischler-Napieralski Reaction A->B C Gould-Jacobs Reaction A->C D Intramolecular Friedel-Crafts Acylation A->D E Intramolecular Amidation A->E F Dihydroisoquinolines B->F G Quinolones C->G H Benzofuranones D->H I Lactams E->I G cluster_0 Bischler-Napieralski Pathway A Starting Material: (6-Bromo-1,3-benzodioxol-5-yl)acetic acid B Amide Formation: + Phenylethylamine A->B C N-Acyl-β-phenylethylamine Intermediate B->C D Cyclization: POCl₃ or PPA C->D E Dihydroisoquinoline Product D->E

Caption: Workflow for Dihydroisoquinoline Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-phenylethyl)-2-(6-bromo-1,3-benzodioxol-5-yl)acetamide

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend (6-Bromo-1,3-benzodioxol-5-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amide Formation: In a separate flask, dissolve 2-phenylethylamine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Coupling: Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure amide.

Step 2: Bischler-Napieralski Cyclization

  • Reaction Setup: In a round-bottom flask, dissolve the N-acyl-β-phenylethylamine intermediate (1.0 eq) in anhydrous acetonitrile or toluene (15 mL/mmol).

  • Cyclization: Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C. After the addition is complete, heat the reaction mixture to reflux (80-110 °C) and maintain for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the target dihydroisoquinoline.

Reactant Product Reagents Typical Yield Key Spectroscopic Data (Expected)
(6-Bromo-1,3-benzodioxol-5-yl)acetic acid7-Bromo-8,9-dihydro-d[3][4]ioxolo[4,5-g]isoquinoline derivative1. Oxalyl chloride, DMF2. Phenylethylamine, Et₃N3. POCl₃60-75% (over 2 steps)¹H NMR: Signals for the benzodioxole protons, aromatic protons, and the diastereotopic protons of the dihydroisoquinoline ring. MS: M+ peak corresponding to the product.

II. Synthesis of Quinolones via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) from anilines and an alkoxymethylenemalonate ester. [5]To apply this reaction to our starting material, the carboxylic acid must first be converted to an aniline derivative.

Reaction Rationale and Mechanism

The synthetic sequence commences with a Curtius or Hofmann rearrangement of a derivative of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid to generate the corresponding aniline. This aniline is then condensed with an alkoxymethylenemalonate, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring. [6]Subsequent hydrolysis and decarboxylation afford the desired 4-quinolone. [5]

G cluster_1 Gould-Jacobs Pathway A Starting Material B Curtius/Hofmann Rearrangement A->B C Aniline Intermediate B->C D Condensation with DEEM C->D E Thermal Cyclization D->E F Hydrolysis & Decarboxylation E->F G Quinolone Product F->G G cluster_2 Benzofuranone Pathway A Starting Material B Acid-catalyzed Cyclization A->B C Benzofuranone Product B->C G cluster_3 Lactam Pathway A Starting Material B Nitration A->B C Nitro Intermediate B->C D Reduction C->D E Amino Intermediate D->E F Intramolecular Amidation E->F G Lactam Product F->G

Sources

Application Notes and Protocols for the Forensic Analysis of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid and Related Impurities in Clandestine MDMA Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Impurity Profiling in Forensic Chemistry

In the realm of forensic science, the chemical analysis of seized illicit drugs extends beyond simple identification and quantification. Impurity profiling, a sophisticated analytical approach, provides invaluable intelligence by uncovering the chemical fingerprints left behind during the synthesis process. These impurities, which include unreacted starting materials, intermediates, and byproducts, can help establish links between different drug seizures, identify the synthetic route employed, and potentially trace the product back to a specific clandestine laboratory.[1]

One of the primary targets for impurity profiling is 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy. The synthesis of MDMA can be accomplished through various chemical pathways, each leaving a unique trail of impurities. While routes starting from safrole, isosafrole, or piperonal are frequently encountered, clandestine chemists are increasingly turning to more readily available precursors to circumvent law enforcement controls. One such alternative is the synthesis of MDMA from catechol, a common industrial chemical.[2][3] A key feature of some synthesis variations originating from catechol is the introduction of a bromine atom onto the 1,3-benzodioxole core structure.[4] This makes brominated benzodioxole derivatives, such as (6-Bromo-1,3-benzodioxol-5-yl)acetic acid , crucial markers for identifying this specific synthetic pathway.

This guide provides a comprehensive overview of the role of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid and related brominated compounds in the forensic analysis of MDMA. It includes detailed protocols for the extraction, identification, and quantification of these key impurities using state-of-the-art analytical techniques.

The Catechol to MDMA Synthesis Route and the Genesis of Brominated Impurities

The synthesis of MDMA from catechol typically proceeds through the formation of 1,3-benzodioxole, which is then brominated to introduce a functional group that facilitates the subsequent steps of the synthesis.[3][4] This bromination step is a critical juncture where a variety of brominated impurities can be generated. The intended product of this step is often a precursor that can be converted to safrole or another key intermediate. However, side reactions and incomplete conversions can lead to the presence of a range of brominated benzodioxole derivatives in the final MDMA product.

Plausible Formation of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid

While not extensively documented as a major impurity, the formation of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid is chemically plausible within the context of a catechol-based MDMA synthesis. One likely pathway is the oxidation of a brominated precursor with a two-carbon side chain at the 5-position of the benzodioxole ring. For instance, if a brominated safrole-like intermediate is present, its allyl group could be oxidized to a carboxylic acid. Another possibility is the carboxylation of a brominated benzodioxole intermediate.[5] The presence of this specific acetic acid derivative would serve as a highly specific marker for a particular variation of the catechol-to-MDMA synthesis route.

Catechol_to_MDMA_with_Brominated_Impurities Catechol Catechol Benzodioxole 1,3-Benzodioxole Catechol->Benzodioxole Methylenation Bromination Bromination (e.g., with NBS) Benzodioxole->Bromination Brominated_Intermediates Brominated Benzodioxole Intermediates Bromination->Brominated_Intermediates Side_Reactions Side Reactions & Incomplete Conversion Brominated_Intermediates->Side_Reactions MDMA_Precursors MDMA Precursors (e.g., Brominated Safrole Analogs) Brominated_Intermediates->MDMA_Precursors Further Synthesis Target_Compound (6-Bromo-1,3-benzodioxol-5-yl)acetic acid Side_Reactions->Target_Compound e.g., Oxidation Other_Bromo_Impurities Other Brominated Impurities Side_Reactions->Other_Bromo_Impurities MDMA MDMA MDMA_Precursors->MDMA Final Steps

Figure 1: A plausible synthetic pathway from catechol to MDMA, highlighting the bromination step and the potential formation of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid and other brominated impurities.

Analytical Protocols for the Identification of Brominated Benzodioxole Impurities

The successful identification of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid and related compounds in seized MDMA samples requires a robust and sensitive analytical workflow. The following protocols detail methods for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Workflow Overview

Analytical_Workflow Sample Seized MDMA Sample (Tablet, Powder, etc.) Extraction Liquid-Liquid Extraction (Acid/Base Partitioning) Sample->Extraction GCMS_Branch GC-MS Analysis Extraction->GCMS_Branch HPLC_Branch HPLC-UV/DAD Analysis Extraction->HPLC_Branch Derivatization Derivatization (e.g., Silylation for GC-MS) GCMS_Branch->Derivatization HPLC_Analysis HPLC Injection and Data Acquisition HPLC_Branch->HPLC_Analysis GCMS_Analysis GC-MS Injection and Data Acquisition Derivatization->GCMS_Analysis Data_Processing Data Processing and Spectral Library Matching GCMS_Analysis->Data_Processing HPLC_Analysis->Data_Processing Identification Impurity Identification and Structural Elucidation Data_Processing->Identification Reporting Reporting and Intelligence Generation Identification->Reporting

Figure 2: A comprehensive analytical workflow for the identification of brominated impurities in seized MDMA samples.

Protocol 1: Sample Preparation - Acid/Base Liquid-Liquid Extraction

Rationale: This extraction procedure is designed to separate acidic impurities, such as (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, from the basic MDMA and other neutral or basic impurities.

Materials:

  • Seized MDMA sample (e.g., 100 mg of powder or a crushed tablet)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Conical flasks, separatory funnel, pH paper, rotary evaporator

Procedure:

  • Accurately weigh approximately 100 mg of the homogenized sample into a conical flask.

  • Add 20 mL of 1 M HCl and sonicate for 15 minutes to dissolve the basic components, including MDMA.

  • Transfer the solution to a separatory funnel and extract three times with 20 mL portions of DCM. Combine the organic layers (this fraction will contain neutral impurities).

  • Adjust the pH of the aqueous layer to >12 with 1 M NaOH.

  • Extract the now basic aqueous layer three times with 20 mL portions of DCM. Combine these organic layers (this is the basic fraction containing MDMA).

  • Carefully acidify the remaining aqueous layer to a pH of <2 with 1 M HCl.

  • Extract the acidified aqueous layer three times with 20 mL portions of DCM. Combine these organic layers to obtain the acidic impurity fraction.

  • Dry the acidic DCM fraction over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., ethyl acetate for GC-MS or methanol for HPLC) for analysis.

Protocol 2: GC-MS Analysis of Acidic Impurities

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For acidic compounds like carboxylic acids, derivatization is often necessary to improve their thermal stability and chromatographic properties. Silylation is a common and effective derivatization method for this purpose.

Materials:

  • Extracted acidic impurity fraction

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS instrument with a capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Derivatization:

    • Transfer 100 µL of the reconstituted acidic extract into a clean, dry vial.

    • Add 100 µL of the silylating agent (BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp at 10°C/min to 280°C

      • Hold at 280°C for 10 minutes

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-550

Data Analysis:

  • The mass spectrum of the silylated derivative of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid is expected to show a characteristic molecular ion and fragmentation pattern. The presence of bromine will be indicated by the isotopic pattern of the molecular ion and bromine-containing fragments (approximately equal intensity for 79Br and 81Br isotopes).

  • Compare the obtained mass spectra with spectral libraries and the predicted fragmentation patterns.

CompoundMolecular FormulaMonoisotopic Mass (Da)Predicted [M+H]+ (m/z)
(6-Bromo-1,3-benzodioxol-5-yl)acetic acidC₉H₇BrO₄257.9528258.9600

Table 1: Predicted Mass Spectrometric Data for (6-Bromo-1,3-benzodioxol-5-yl)acetic acid.[6]

Protocol 3: HPLC-UV/DAD Analysis of Acidic Impurities

Rationale: HPLC is well-suited for the analysis of polar and non-volatile compounds like carboxylic acids without the need for derivatization. A UV or Diode Array Detector (DAD) can be used for detection and quantification, as the benzodioxole ring system is chromophoric.

Materials:

  • Extracted acidic impurity fraction

  • HPLC-grade methanol, water, and formic acid

  • HPLC system with a C18 reversed-phase column and UV/DAD detector

Procedure:

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient Program:

      • Start with 30% B

      • Linear gradient to 95% B over 20 minutes

      • Hold at 95% B for 5 minutes

      • Return to initial conditions and equilibrate for 5 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV/DAD at 285 nm

Data Analysis:

  • Identify the peak corresponding to (6-Bromo-1,3-benzodioxol-5-yl)acetic acid by comparing its retention time with that of a reference standard, if available.

  • The UV spectrum obtained from the DAD can provide additional confirmation of the compound's identity. Aromatic acids typically exhibit characteristic UV absorbance maxima.[7]

  • Quantification can be performed by creating a calibration curve using a certified reference standard.

Conclusion and Forensic Implications

The presence of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid and other brominated benzodioxole derivatives in a seized MDMA sample provides strong evidence that the substance was synthesized using a route originating from catechol. This information is of significant value to law enforcement and forensic intelligence, as it can help to:

  • Link cases: Samples with similar impurity profiles are likely to have a common origin.

  • Identify synthesis trends: An increase in the prevalence of these impurities may indicate a shift in the precursors used by clandestine laboratories.

  • Target precursor control efforts: By identifying the specific chemicals used in illicit production, authorities can better focus their efforts to restrict access to these materials.

The protocols outlined in this guide provide a robust framework for the identification of these crucial chemical markers. As clandestine chemists continue to adapt their methods, the diligent application of advanced analytical techniques for impurity profiling will remain an essential tool in the fight against illicit drug trafficking.

References

  • Heather, E., Shimmon, R., & McDonagh, A. M. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Forensic Science International, 248, 140–147. [Link]

  • ChemBK. (2024). 6-bromo-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]

  • Heather, E., & McDonagh, A. M. (2015). Organic Impurity Profiling of 3,4-Methylenedioxymethamphetamine (MDMA) Synthesised from Catechol. ResearchGate. [Link]

  • PubChem. (n.d.). (6-bromo-1,3-benzodioxol-5-yl)acetic acid. Retrieved from [Link]

  • Heather, E., Shimmon, R., & McDonagh, A. M. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Forensic Science International, 248, 140-147. [Link]

  • Heather, E., Shimmon, R., & McDonagh, A. M. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. PubMed. [Link]

  • ResearchGate. (2010). Synthesis of bromination derivatives of 1, 3-benzodioxole. ResearchGate. [Link]

  • Heather, E., & McDonagh, A. M. (2015). Organic Impurity Profiling of 3,4-Methylenedioxymethamphetamine (MDMA) Synthesised from Catechol and Eugenol via 4-Allylcatechol. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 58. [Link]

  • Reddy, P. P., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 891967. [Link]

  • ProQuest. (n.d.). The Synthesis and Chemical Profiling of 3,4-methylene-Dioxymethamphetamine (MDMA) and Analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). Safrole. Retrieved from [Link]

  • A Review of Recent Advances in Impurity Profiling of Illicit MDMA Samples. (2007). ResearchGate. [Link]

  • Van Deursen, M. M., et al. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. Journal of Chromatography A, 1153(1-2), 138-154. [Link]

  • Reddy, P. P., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxyamphetamine. Retrieved from [Link]

  • Krick, A., et al. (2023). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. MDPI. [Link]

  • Van der Westhuyzen, C. W., & Van Otterlo, W. A. (2013). Recent advances in the Willgerodt–Kindler reaction. Organic & Biomolecular Chemistry, 11(30), 4951-4963. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. National Institutes of Health. [Link]

  • Gbaguidi, F. A., et al. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. J. Soc. Ouest-Afr. Chim., 029, 89-94. [Link]

  • Priya, S. V., et al. (2024). GC-MS Profiling and in silico Pass Prediction of Phytoconstituents Present in Ethanolic Stem Extract of Medicinally Important Plant Vincetoxicum subramanii. Asian Journal of Biological and Life Sciences, 13(3). [Link]

Sources

Troubleshooting & Optimization

Preventing de-bromination during reactions with (6-Bromo-1,3-benzodioxol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-Bromo-1,3-benzodioxol-5-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable building block. Here, we address a critical challenge: the unintended loss of the bromine atom—a process known as de-bromination—during various chemical transformations. This guide provides in-depth troubleshooting advice, preventative protocols, and the underlying chemical principles to ensure the integrity of your molecular scaffold.

Understanding the Challenge: The Lability of the C-Br Bond

The aromatic C-Br bond in (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, while generally stable, can be susceptible to cleavage under certain reaction conditions. The benzodioxole ring is electron-rich, which can influence the reactivity of the entire molecule. De-bromination is a significant issue as it leads to the formation of an undesired by-product, (1,3-benzodioxol-5-yl)acetic acid, compromising yield, purity, and the overall success of your synthetic strategy. This guide will equip you with the knowledge to anticipate and prevent this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What is de-bromination and why does it occur with my compound?

A1: De-bromination is the chemical reaction that removes the bromine atom from your starting material, replacing it with a hydrogen atom. In the context of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, this side reaction is often facilitated by certain reagents and catalysts, particularly those involving palladium or other transition metals, as well as strong reducing agents. The electron-donating nature of the methylenedioxy group can make the aryl bromide more susceptible to certain catalytic cycles that lead to hydrodehalogenation.

Q2: I'm performing a standard amide coupling and observing a significant amount of de-brominated product. What is the likely cause?

A2: If you are using a palladium-based coupling reagent or if your reaction conditions involve a hydrogen source (e.g., certain solvents or additives that can act as hydride donors) and a transition metal catalyst, you may be inadvertently promoting a reductive de-bromination pathway. Even trace amounts of palladium residues from previous synthetic steps can sometimes catalyze this side reaction.

Q3: Can my choice of base in an amide coupling or esterification reaction lead to de-bromination?

A3: While the base itself is not the primary cause of de-bromination, its choice can influence the reaction environment. For instance, using a hindered or non-nucleophilic base is generally recommended to avoid side reactions at the carboxylic acid. However, if the reaction is heated for extended periods, some bases or their conjugate acids might participate in or facilitate protonolysis of a sensitive intermediate, especially in the presence of a catalytic species.

Q4: How can I detect and quantify the extent of de-bromination in my reaction mixture?

A4: The most common methods for detecting and quantifying de-bromination are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the retention times and mass spectra of your reaction mixture with authentic samples of the starting material and the de-brominated by-product, you can accurately determine the ratio of the two compounds. Proton NMR spectroscopy can also be a powerful tool, as the aromatic proton signals will differ between the brominated and de-brominated products.

Troubleshooting Guide: Reaction-Specific Issues

This section provides detailed troubleshooting for common reactions where de-bromination of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a potential issue.

Scenario 1: Amide Bond Formation

Amide coupling is a frequent application for this carboxylic acid. However, the conditions can sometimes lead to the undesired de-brominated amide.

Problem: Significant formation of (1,3-benzodioxol-5-yl)acetamide derivative alongside the desired 2-(6-Bromo-1,3-benzodioxol-5-yl)acetamide derivative.

Root Cause Analysis:

  • Palladium-Based Coupling Reagents: Reagents like HATU, HBTU, and others are generally safe. However, if your synthesis involves any palladium-catalyzed steps, residual palladium can be a potent catalyst for de-bromination, especially if a hydrogen source is present.

  • Catalytic Transfer Hydrogenation Conditions: If you are performing a reaction that has the potential for catalytic transfer hydrogenation (e.g., using a hydrogen donor like formic acid or isopropanol in the presence of a metal catalyst), de-bromination is a likely side reaction.[1]

  • Reaction Temperature and Time: Prolonged heating can sometimes promote side reactions, including de-bromination, especially if catalytic impurities are present.

Preventative Measures & Protocols:

  • Palladium-Free Coupling Reagents: Opt for coupling reagents that do not contain palladium. Carbodiimide-based methods are a good alternative.

  • Thorough Purification: Ensure your (6-Bromo-1,3-benzodioxol-5-yl)acetic acid is free from any residual palladium from previous synthetic steps. If necessary, consider a purification step like treatment with activated carbon or a metal scavenger.

  • Control of Reaction Conditions: Use the mildest possible conditions (lower temperature, shorter reaction time) that still allow for efficient amide bond formation.

Recommended Protocol: Carbodiimide-Mediated Amide Coupling

  • Dissolve (6-Bromo-1,3-benzodioxol-5-yl)acetic acid (1.0 eq) and your amine (1.1 eq) in an anhydrous, aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).

  • Add a coupling additive such as 1-Hydroxybenzotriazole (HOBt) (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a carbodiimide coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Filter off the urea by-product (if using DCC). Extract the desired amide and purify by column chromatography.

Data Presentation: Comparison of Amide Coupling Reagents

Coupling ReagentCommon ConditionsRisk of De-brominationMitigation Strategy
HATU/HBTUDIPEA, DMF, RTLowEnsure palladium-free starting material.
EDC/HOBtDCM or DMF, 0 °C to RTVery LowGenerally a safe option.
SOCl₂Toluene, refluxModeratePotential for side reactions at high temperatures. Use with caution.
Palladium-basedVariesHighAvoid if de-bromination is a concern.

Experimental Workflow: Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid & Amine in Anhydrous Solvent add_hobt Add HOBt start->add_hobt cool Cool to 0 °C add_hobt->cool add_edc Add EDC/DCC cool->add_edc stir Stir and Warm to RT add_edc->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter Urea By-product monitor->filter If complete extract Aqueous Work-up & Extraction filter->extract purify Column Chromatography extract->purify product Isolated Amide Product purify->product G start Need to Esterify (6-Bromo-1,3-benzodioxol-5-yl)acetic acid sensitive_substrate Is the alcohol or substrate sensitive to acid/heat? start->sensitive_substrate steric_hindrance Is the alcohol sterically hindered? sensitive_substrate->steric_hindrance Yes fischer Fischer Esterification sensitive_substrate->fischer No steglich Steglich Esterification steric_hindrance->steglich No mitsunobu Mitsunobu Reaction steric_hindrance->mitsunobu Yes

Caption: Decision tree for selecting an appropriate esterification method.

Scenario 3: Other Reactions Involving Potential De-bromination

Catalytic Hydrogenation:

If you are performing a reaction on another part of the molecule that requires catalytic hydrogenation (e.g., reduction of a nitro group or a double bond), de-bromination is a very high risk.

  • Mitigation:

    • Catalyst Poisoning: In some cases, using a poisoned catalyst (e.g., Lindlar's catalyst or palladium on calcium carbonate poisoned with lead) can selectively reduce other functional groups without affecting the aryl bromide.

    • Alternative Reducing Agents: Consider non-catalytic reduction methods, such as using iron or tin in acidic media for nitro group reduction.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck):

While the primary goal of these reactions is to form a new bond at the bromine position, hydrodehalogenation can be a competing side reaction.

  • Mitigation:

    • Ligand Choice: The choice of phosphine ligand can significantly influence the selectivity of the reaction. Electron-rich and bulky ligands often favor the desired cross-coupling over reductive de-bromination.

    • Reaction Conditions: Careful optimization of the base, solvent, and temperature is crucial. Anhydrous conditions are often preferred.

Concluding Remarks

The key to successfully using (6-Bromo-1,3-benzodioxol-5-yl)acetic acid in your synthetic endeavors is a thorough understanding of the potential for de-bromination and the careful selection of reaction conditions to mitigate this unwanted side reaction. By choosing palladium-free reagents where possible, ensuring the purity of your starting materials, and employing mild reaction conditions, you can preserve the integrity of the C-Br bond and achieve your desired synthetic outcomes.

References

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Han, C., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(2), 294-307.
  • Gunda, G. K. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. RSC Advances, 4(109), 63843-63873.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • "Ester synthesis by esterification". Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • "How to Make Esters through Esterification | Examples Explained!". (2023, September 20). [Video]. YouTube. [Link]

  • "Palladium-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm". (2022, July 10). Organic Process Research & Development. [Link]

  • "Palladium-Catalyzed Reactions". (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • "Simple Method for the Esterification of Carboxylic Acids". Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • "Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives". ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • "Synthesis of bromination derivatives of 1, 3-benzodioxole". ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • "How to Make Esters through Esterification | Examples Explained!". (2023, September 20). [Video]. YouTube. [Link]

  • "Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives". ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting low conversion rates in the synthesis of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Introduction to Synthetic Strategies

The synthesis of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a nuanced process, with the potential for yield loss at several key stages. There is no single, universally optimal route; the best pathway often depends on the available starting materials and the scale of the reaction. Based on established organic chemistry principles and available literature, two primary synthetic routes are most plausible. This guide will provide troubleshooting for both.

Route A: A two-step process involving the conversion of 6-Bromo-1,3-benzodioxole-5-carbaldehyde to the corresponding nitrile, followed by hydrolysis.

Route B: A Grignard-based approach, starting from a dibrominated benzodioxole precursor, followed by carboxylation.

Troubleshooting Guide

Part 1: Issues Related to Starting Materials and General Reaction Setup

Question 1: I am unsure about the quality of my starting materials. What are the critical parameters to check?

Answer: The purity of your starting materials is paramount for achieving high conversion rates. For the synthesis of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, you will likely be starting with a substituted 1,3-benzodioxole derivative.

  • For 6-Bromo-1,3-benzodioxole-5-carbaldehyde (Route A):

    • Purity: Ensure the aldehyde is free from the corresponding carboxylic acid, which can form via air oxidation. An NMR or IR spectrum can confirm the purity. The presence of a broad peak around 3000 cm⁻¹ in the IR spectrum could indicate carboxylic acid contamination.

    • Moisture Content: Aldehydes can form hydrates, which may affect reactivity. Ensure the starting material is dry, either by storing it over a desiccant or by drying it under vacuum.

  • For a Dibrominated 1,3-Benzodioxole (Route B):

    • Isomeric Purity: Depending on the bromination procedure of 1,3-benzodioxole, you may have a mixture of isomers. It is crucial to start with the correct isomer to avoid a mixture of products. GC-MS or NMR can be used to verify the isomeric purity.

  • General Considerations:

    • Solvents: All solvents, especially those used for Grignard reactions (e.g., diethyl ether, THF), must be anhydrous. The presence of water will quench the Grignard reagent and significantly reduce your yield.[1]

    • Reagents: Use freshly opened or properly stored reagents. For instance, Grignard reagents are highly sensitive to air and moisture.[2]

Question 2: My reaction is not initiating, or the conversion is very slow. What are the likely causes?

Answer: A lack of reaction initiation or slow conversion can often be traced back to issues with activation energy, reagent activity, or catalyst efficiency.

  • For Grignard Reactions (Route B):

    • Magnesium Activation: The magnesium turnings used for Grignard reagent formation are often coated with a layer of magnesium oxide, which prevents the reaction from starting. Activating the magnesium is crucial. This can be done by adding a small crystal of iodine, which etches the surface of the magnesium, exposing the fresh metal.[2] Gentle heating can also help initiate the reaction.[1]

    • Solvent Choice: The choice of solvent is critical for Grignard reactions. Diethyl ether is a common choice due to its ability to solvate the Grignard reagent, but THF can also be used and may be necessary for less reactive aryl halides.

  • For Nitrile Hydrolysis (Route A):

    • Temperature: Both acidic and alkaline hydrolysis of nitriles require heating, often to reflux, to proceed at a reasonable rate.[3] Ensure your reaction is being heated adequately.

    • Concentration of Acid/Base: The concentration of the acid or base used for hydrolysis is important. While dilute solutions can work, a more concentrated solution will generally lead to a faster reaction. However, excessively harsh conditions could potentially lead to the degradation of the benzodioxole ring.

Part 2: Troubleshooting Specific Synthetic Pathways

Route A: From 6-Bromo-1,3-benzodioxole-5-carbaldehyde

This route involves two main transformations: the formation of the nitrile and its subsequent hydrolysis.

Route_A Start 6-Bromo-1,3-benzodioxole-5-carbaldehyde Nitrile (6-Bromo-1,3-benzodioxol-5-yl)acetonitrile Start->Nitrile Step 1: Cyanation Acid (6-Bromo-1,3-benzodioxol-5-yl)acetic acid Nitrile->Acid Step 2: Hydrolysis

Diagram 1: Synthetic pathway for Route A.

Question 3: I am getting a low yield in the conversion of the aldehyde to the nitrile. What could be the problem?

Answer: The conversion of an aldehyde to a nitrile, often via a cyanohydrin intermediate followed by dehydration or a direct displacement reaction on a derivative, can have several pitfalls.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC to ensure the starting aldehyde has been consumed.

  • Side Reactions: Aldehydes can undergo side reactions under the conditions used for cyanation. For example, in the presence of a strong base, a Cannizzaro reaction could occur, leading to a mixture of the corresponding alcohol and carboxylic acid.

  • Work-up Issues: The nitrile product may be lost during the work-up. Ensure that the pH is adjusted correctly during extraction and that a sufficient number of extractions are performed.

Recommended Protocol for Cyanation: A common method for this transformation is the reaction of the aldehyde with tosylhydrazine to form a hydrazone, which is then treated with a cyanide source.

ParameterRecommended ConditionRationale
Reagents 1. Tosylhydrazine; 2. KCNForms a stable intermediate, minimizing side reactions.
Solvent Methanol or EthanolGood solubility for both reactants.
Temperature RefluxDrives the reaction to completion.
Monitoring TLCTo confirm the disappearance of the starting aldehyde.

Question 4: The hydrolysis of the nitrile to the carboxylic acid is giving me a low yield. Why might this be?

Answer: The hydrolysis of nitriles to carboxylic acids is a robust reaction, but incomplete hydrolysis and degradation of the product are potential issues.

  • Incomplete Hydrolysis: The hydrolysis of a nitrile proceeds through an amide intermediate. If the reaction conditions are not sufficiently forcing (i.e., not enough heat or time), the reaction may stop at the amide stage. You can check for the presence of the amide intermediate by NMR or mass spectrometry of the crude product.

  • Degradation of the Benzodioxole Ring: The 1,3-benzodioxole ring can be sensitive to very strong acidic or basic conditions, especially at high temperatures.[4] This can lead to the opening of the dioxole ring and the formation of catechol derivatives, which would lower the yield of the desired product.

  • Product Isolation: The final product is a carboxylic acid, which is soluble in basic aqueous solutions. During the work-up, it is crucial to acidify the reaction mixture to a pH of 1-2 to precipitate the carboxylic acid.[5] Incomplete acidification will result in the loss of product to the aqueous layer.

Optimized Hydrolysis Conditions:

Condition TypeReagentsTemperatureKey Considerations
Acidic 6M HCl or H₂SO₄RefluxMonitor reaction time to avoid degradation.
Basic 6M NaOH or KOHRefluxRequires a separate acidification step to isolate the product.

Route B: Grignard-based Synthesis

This route typically starts from a di-halogenated precursor, where one halogen is selectively converted to a Grignard reagent and then carboxylated.

Route_B Start 5,6-Dibromo-1,3-benzodioxole Grignard Grignard Reagent Start->Grignard Step 1: Grignard Formation Carboxylate Magnesium Carboxylate Salt Grignard->Carboxylate Step 2: Carboxylation (CO₂) Acid (6-Bromo-1,3-benzodioxol-5-yl)acetic acid Carboxylate->Acid Step 3: Acidic Work-up

Diagram 2: Synthetic pathway for Route B.

Question 5: I am having trouble forming the Grignard reagent from my brominated benzodioxole. What is going wrong?

Answer: The formation of Grignard reagents from aryl bromides can be challenging. Several factors can inhibit this reaction.

  • Inactive Magnesium: As mentioned earlier, the surface of the magnesium turnings may be oxidized. Ensure you are using fresh magnesium or that it has been properly activated.

  • Presence of Water: Even trace amounts of water in the glassware or solvent will prevent the Grignard reaction from initiating. All glassware should be flame-dried or oven-dried immediately before use, and anhydrous solvents are essential.[1]

  • Reaction Temperature: While some heat may be necessary to initiate the reaction, the temperature should be controlled. Overheating can lead to side reactions, such as Wurtz coupling, where two aryl groups couple together.

  • Slow Addition of Aryl Bromide: The aryl bromide should be added slowly to the magnesium suspension to maintain a gentle reflux and avoid a build-up of unreacted starting material.[1]

Protocol for Grignard Reagent Formation:

  • Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask and activate with a crystal of iodine.

  • Add a small amount of anhydrous diethyl ether or THF.

  • Dissolve the brominated benzodioxole in anhydrous ether/THF and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium and gently warm to initiate the reaction.

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

Question 6: My Grignard reaction seems to work, but after carboxylation with CO₂, my yield of the carboxylic acid is very low. What are the potential issues?

Answer: Low yields after carboxylation can be due to inefficient trapping of the Grignard reagent or side reactions.

  • Inefficient Carboxylation: The carbon dioxide must be dry, as any moisture will quench the Grignard reagent. It is best to use CO₂ gas from a cylinder or solid CO₂ (dry ice) that has been crushed and is free of frost. The CO₂ should be in excess to ensure all the Grignard reagent reacts.

  • Formation of Ketone Byproduct: A common side reaction is the addition of a second molecule of the Grignard reagent to the initially formed carboxylate salt, which, after work-up, can lead to the formation of a ketone. To minimize this, the Grignard solution should be added slowly to a vigorously stirred slurry of crushed dry ice in anhydrous ether. This ensures that the Grignard reagent always encounters an excess of CO₂.

  • Protonation of the Grignard Reagent: The Grignard reagent is a strong base and can be protonated by any acidic protons in the reaction mixture. This is why anhydrous conditions are so critical.

  • Work-up: As with Route A, the final product is a carboxylic acid. The reaction mixture must be acidified to a low pH to ensure the protonation of the carboxylate salt and allow for its extraction into an organic solvent.

Optimized Carboxylation Protocol:

ParameterRecommended ConditionRationale
CO₂ Source Crushed dry ice (excess)Ensures a large surface area and an excess of the electrophile.
Addition Slowly add the Grignard solution to the dry ice slurryMinimizes the formation of ketone byproducts.
Solvent Anhydrous diethyl ether or THFMaintains the solubility of the Grignard reagent.
Work-up Acidify with cold, dilute HCl to pH 1-2Ensures complete protonation of the carboxylate.

FAQs

Q1: Can I use a different halogen (Cl or I) on my starting material?

A1: Yes, but the reactivity will change. Aryl iodides are more reactive than aryl bromides for Grignard formation, but they are also more expensive. Aryl chlorides are less reactive and may require a more forcing solvent like THF and higher temperatures to form the Grignard reagent.

Q2: How can I purify the final product, (6-Bromo-1,3-benzodioxol-5-yl)acetic acid?

A2: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. If impurities are still present, column chromatography on silica gel using a solvent gradient of hexane and ethyl acetate with a small amount of acetic acid can be effective.

Q3: The NMR of my final product is complex. What are the likely impurities?

A3: Common impurities can include unreacted starting material, the amide intermediate (in Route A), or the ketone byproduct (in Route B). If the benzodioxole ring has degraded, you may also see signals corresponding to catechol derivatives. A 2D NMR experiment or LC-MS can help to identify these impurities.

Q4: Is the 1,3-benzodioxole moiety stable to other reagents I might want to use?

A4: The 1,3-benzodioxole ring is generally stable to many synthetic transformations. However, it can be cleaved under strongly acidic conditions (e.g., HBr in acetic acid at high temperatures) or by some Lewis acids. It is also sensitive to strong oxidizing agents. It is always advisable to check the compatibility of your chosen reagents with the benzodioxole system in a small-scale trial reaction.

References

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules 2024, 29, 726. [Link]

  • The Grignard Reaction. Chemistry at Winthrop University. [Link]

  • Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Grignard Reaction. Web Pages. [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Carboxylation of Grignard Reagents. Chemistry LibreTexts. [Link]

  • Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]

Sources

How to resolve poor solubility of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (6-Bromo-1,3-benzodioxol-5-yl)acetic acid. This molecule is a key intermediate in various synthetic pathways, particularly in the development of pharmaceutical agents and other fine chemicals. A common challenge reported by researchers is its limited solubility in many standard organic solvents, which can hinder reaction kinetics, purification, and overall yield.

This guide is structured to provide a logical, step-by-step approach to overcoming these solubility challenges. We will begin with frequently asked questions to build a foundational understanding of the molecule's properties and then proceed to detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)
Q1: What structural features of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid contribute to its poor solubility?

A1: The solubility of this compound is governed by a combination of competing structural factors:

  • Polar Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This promotes solubility in polar, protic solvents.

  • Aromatic Benzodioxole Core: The fused ring system is large, rigid, and predominantly nonpolar (hydrophobic). This characteristic favors solubility in nonpolar organic solvents but limits solubility in highly polar solvents like water.

  • Bromine Atom: The bromo-substituent adds to the molecular weight and introduces some polarity, but its primary effect is contributing to a more stable crystal lattice structure through van der Waals interactions, which can increase the energy required to dissolve the solid.

The poor solubility arises because no single solvent class can effectively solvate both the polar carboxylic acid "head" and the large, nonpolar aromatic "tail" of the molecule simultaneously.

Q2: I tried dissolving the compound in a common solvent like Dichloromethane (DCM) and it didn't work. Why?

A2: Dichloromethane is a solvent of intermediate polarity. While it can interact with the aromatic core, it is aprotic and a poor hydrogen bond acceptor. It cannot effectively disrupt the strong hydrogen bonds that exist between the carboxylic acid groups of adjacent molecules in the solid state. This intermolecular hydrogen bonding leads to the formation of stable dimers, which require significant energy to break apart, often more than the solvation energy provided by a solvent like DCM.

Q3: What are the recommended first-line solvents to try for dissolving (6-Bromo-1,3-benzodioxol-5-yl)acetic acid?

A3: Based on the compound's structure, a logical starting point is to use polar aprotic solvents which are effective hydrogen bond acceptors. These solvents can interact favorably with the carboxylic acid proton, helping to break up the solid-state structure.

Recommended Starting Solvents:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

A preliminary screening with these solvents is advised. It has been noted that the related compound, 6-bromo-1,3-benzodioxole-5-carboxylic acid, is soluble in polar solvents like DMSO and DMF[1][2].

Troubleshooting Guide 1: Systematic Approach to Solubility Enhancement

If initial attempts with single solvents fail or are inadequate for your experimental concentration needs, a systematic approach is necessary. The following workflow provides a decision tree for troubleshooting.

G cluster_0 cluster_1 Physical Methods cluster_2 Chemical Methods start Poor Solubility Observed solvent_screen Systematic Solvent Screening start->solvent_screen Start Here phys_methods Employ Physical Methods chem_methods Employ Chemical Methods phys_methods->chem_methods Still Insufficient / Compound Unstable success SOLUBILITY ACHIEVED phys_methods->success Problem Resolved heating Heating phys_methods->heating sonication Sonication phys_methods->sonication chem_methods->success Problem Resolved failure Consult Specialist / Re-evaluate Synthetic Route chem_methods->failure All Methods Fail cosolvent Co-solvent Addition chem_methods->cosolvent salt Salt Formation (Base Addition) chem_methods->salt solvent_screen->phys_methods Insufficient Solubility solvent_screen->success Problem Resolved

Caption: A decision workflow for resolving solubility issues.

Guide 2: Physical Methods for Enhancing Dissolution

Physical methods increase the kinetic energy of the system to overcome the activation energy barrier of dissolution.

2.1 Technique: Heating

Causality: Increasing the temperature of the solvent increases its kinetic energy. These energized solvent molecules collide with the solid solute with greater force and frequency, helping to break down the crystal lattice. For most solid solutes, solubility increases with temperature[3][4].

Experimental Protocol:

  • Add the (6-Bromo-1,3-benzodioxol-5-yl)acetic acid to your chosen solvent in a flask equipped with a stir bar and a reflux condenser.

  • Begin stirring the suspension at room temperature.

  • Gradually increase the temperature of the mixture in increments of 10-15°C using a controlled heating mantle or oil bath.

  • Hold the temperature at each increment for 5-10 minutes, observing for dissolution.

  • Note the temperature at which complete dissolution occurs.

Trustworthiness (Self-Validation):

  • Caveat 1 (Stability): Before heating, verify the thermal stability of your compound. The related compound, 1,3-Benzodioxol-5-ylacetic acid, has a melting point of 125-129°C[5]. Significant heating above this range may risk decomposition. Run a small-scale test and check for color changes or the appearance of new spots by TLC to assess for degradation.

  • Caveat 2 (Precipitation): Be aware that the compound may precipitate out of solution upon cooling. This method is often best for reactions that are run at elevated temperatures.

2.2 Technique: Sonication

Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation in the solvent—the rapid formation and collapse of microscopic bubbles. This process generates localized high-energy shockwaves that bombard the surface of the solid, breaking apart agglomerates and increasing the surface area available for solvation[6].

Experimental Protocol:

  • Prepare a suspension of the compound in the chosen solvent in a flask or vial.

  • Place the vessel into an ultrasonic bath.

  • Turn on the bath and sonicate the mixture in short bursts (e.g., 5-10 minutes).

  • After each burst, visually inspect the solution for dissolution.

  • Optional: Mild heating of the ultrasonic bath can sometimes have a synergistic effect.

Trustworthiness (Self-Validation):

  • Sonication is a generally gentle method and is unlikely to cause thermal decomposition. It is an excellent first choice for compounds that are thermally sensitive. If sonication alone is insufficient, it can be combined with other methods.

Guide 3: Chemical Modification for Solubility Enhancement

When physical methods are insufficient, altering the chemical nature of the solute or the solvent system is the next logical step.

3.1 Technique: Co-Solvent Systems

Causality: A co-solvent system uses a mixture of two or more miscible solvents to create a new solvent environment with finely-tuned polarity.[7] For (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, a mixture of a polar aprotic solvent (like DMF or DMSO) and a less polar solvent (like THF or Dioxane) can create a "Goldilocks" environment that can effectively solvate both the polar -COOH group and the nonpolar aromatic core. Co-solvents are a widely used strategy to solubilize poorly soluble compounds.[8]

Experimental Protocol: Co-Solvent Screening

  • Identify a primary solvent in which the compound has at least partial solubility (e.g., THF).

  • Identify a secondary, more polar aprotic solvent in which the compound is expected to be more soluble (e.g., DMF or NMP).

  • In separate vials, suspend a known amount of the compound (e.g., 10 mg) in a fixed volume of the primary solvent (e.g., 0.5 mL).

  • To each vial, add the secondary solvent dropwise while stirring or agitating.

  • Record the volume of the co-solvent required to achieve full dissolution. The mixture that requires the least volume of co-solvent is the most effective.

Data Presentation: Example Co-Solvent Screening Results

Primary Solvent (0.5 mL)Co-SolventVolume of Co-Solvent to Dissolve 10 mgResulting v/v Ratio (approx.)Observations
THFDMF~0.1 mL9:1Clear, homogeneous solution
DioxaneDMSO~0.08 mL12:1Clear, slightly viscous solution
DCMAcetonitrile> 0.5 mLN/AIncomplete dissolution
3.2 Technique: Salt Formation (Deprotonation)

Causality: This is often the most effective method for solubilizing carboxylic acids.[9] By adding a base, the neutral, moderately polar carboxylic acid (-COOH) is deprotonated to form a highly polar, ionic carboxylate salt (-COO⁻ M⁺).[10] This ionic species is significantly more soluble in polar solvents than its neutral precursor due to strong ion-dipole interactions with the solvent molecules.[11] This technique is a cornerstone of drug development for improving the solubility of acidic APIs.[12][13]

Caption: Conversion of the neutral acid to a soluble carboxylate salt.

Experimental Protocol: In Situ Salt Formation for Reaction

  • Suspend (6-Bromo-1,3-benzodioxol-5-yl)acetic acid in your chosen polar aprotic reaction solvent (e.g., DMF, Acetonitrile).

  • Add a suitable base. The choice of base depends on your reaction's sensitivity to water and nucleophilicity.

    • Inorganic Bases: Potassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃). These are cost-effective but often have limited solubility themselves.

    • Organic Bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA). These are highly soluble in organic solvents and are non-nucleophilic.

  • Add 1.0 to 1.2 equivalents of the base relative to the carboxylic acid.

  • Stir the mixture at room temperature. You should observe the solid dissolving as the carboxylate salt is formed.

  • Once the solution is homogeneous, you can proceed with adding other reagents for your desired chemical transformation.

Trustworthiness (Self-Validation):

  • Compatibility Check: Ensure the chosen base is compatible with your other reagents and reaction conditions. For example, if your reaction involves a highly electrophilic species, a non-nucleophilic base like DIPEA is preferable to a nucleophilic one like Et₃N.

  • Work-up Consideration: Remember that your product will initially be in its salt form. During aqueous work-up, you will need to re-acidify the solution (e.g., with 1M HCl) to protonate the carboxylate and recover your product in its neutral form, which will likely precipitate and can be extracted or filtered.

Summary of Techniques
MethodPrinciple of ActionAdvantagesDisadvantages
Heating Increases kinetic energy of solventSimple, effective for many compoundsRisk of thermal degradation; compound may precipitate on cooling
Sonication Cavitation breaks up solid particlesGentle, low risk of degradationMay not be sufficient for highly insoluble compounds
Co-solvents Creates an optimized polarity environmentHighly tunable, can achieve high concentrationsRequires screening; may complicate solvent removal
Salt Formation Converts neutral acid to a highly polar ionic saltOften dramatic increase in solubility; well-establishedRequires addition of a base; may complicate work-up
References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • ChemBK. (2024). 6-bromo-1,3-benzodioxole-5-carboxylic acid. [Link]

  • Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. [Link]

  • Chemistry LibreTexts. (2022). The Effect of Temperature on Solubility. [Link]

  • Chemistry LibreTexts. (2022). Structure and Properties of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2021). Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]

  • Chemsrc. (n.d.). 1,3-Benzodioxol-5-ylacetic acid. [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

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Validation & Comparative

Deconstructing the Signature: A Guide to Interpreting the 1H NMR Spectrum of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and complex organic synthesis, the precise structural elucidation of novel compounds is paramount. (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, a substituted benzodioxole derivative, presents a unique spectroscopic puzzle. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, predictive interpretation of its 1H Nuclear Magnetic Resonance (NMR) spectrum. We will dissect the expected spectral features, benchmark NMR against alternative analytical techniques, and provide a robust experimental protocol for data acquisition.

The Molecule: A Structural Overview

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a multifaceted molecule featuring a benzodioxole core. This core structure is notable in various natural products and pharmacologically active compounds. The strategic placement of a bromine atom and an acetic acid moiety on the aromatic ring introduces distinct electronic effects that are critical to understanding its NMR spectrum.

Figure 1. Structure of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid with proton and carbon numbering.

Predicting the 1H NMR Spectrum: A Proton-by-Proton Analysis

The interpretation of an NMR spectrum hinges on three key pillars: chemical shift (δ), integration, and spin-spin splitting (multiplicity). Protons in different electronic environments will resonate at different frequencies, providing a unique fingerprint of the molecular structure.

Table 1: Predicted 1H NMR Spectral Data for (6-Bromo-1,3-benzodioxol-5-yl)acetic acid

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityRationale
H-7 ~ 6.9 - 7.11HSinglet (s)This aromatic proton is adjacent to the electron-donating dioxole oxygen and the bromine atom. The proximity to the electron-withdrawing bromine will cause a downfield shift compared to unsubstituted benzodioxole. It has no adjacent protons, resulting in a singlet.
H-4 ~ 6.8 - 7.01HSinglet (s)This aromatic proton is situated between the dioxole oxygen and the acetic acid substituent. It is expected to be the most upfield of the aromatic protons due to the shielding effect of the adjacent oxygen. It also lacks adjacent protons, appearing as a singlet.
-O-CH2-O- ~ 5.9 - 6.12HSinglet (s)The two protons of the methylenedioxy bridge are chemically equivalent and are significantly deshielded by the two adjacent oxygen atoms, placing their signal downfield.[1][2] They will appear as a sharp singlet.
-CH2-COOH ~ 3.5 - 3.82HSinglet (s)These benzylic protons are adjacent to the aromatic ring and the electron-withdrawing carboxylic acid group.[3] This environment causes a downfield shift. They are expected to appear as a singlet.
-COOH ~ 10.0 - 12.01HBroad Singlet (br s)The carboxylic acid proton is highly deshielded and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.[4] It typically appears as a broad singlet and may exchange with D2O.

The "Why" Behind the Prediction: Causality in Chemical Shifts

The predicted chemical shifts are not arbitrary; they are grounded in fundamental principles of NMR theory. The electron density around a proton dictates its resonance frequency.

  • Aromatic Protons (H-4 and H-7): Protons directly attached to an aromatic ring typically resonate in the 6.5-8.0 ppm region.[3] The precise shift is modulated by the electronic effects of the substituents. The benzodioxole moiety is generally electron-donating, which would shift the aromatic protons upfield compared to benzene. However, the bromine atom at the 6-position is an electron-withdrawing group, which will deshield the adjacent H-7 proton, shifting it downfield. The acetic acid group at the 5-position is also electron-withdrawing, influencing both H-4 and H-7.

  • Ring Current Effect: The delocalized π-electrons of the aromatic ring create a "ring current" in the presence of an external magnetic field. This induced magnetic field deshields the protons on the periphery of the ring, causing them to resonate at a higher chemical shift (downfield) than typical vinylic protons.[5][6]

  • Methylenedioxy Protons (-O-CH2-O-): The two protons of the methylenedioxy group are attached to a carbon that is bonded to two highly electronegative oxygen atoms. This strong inductive effect withdraws electron density from the protons, causing significant deshielding and a characteristic downfield shift to around 5.9-6.1 ppm.[2]

  • Benzylic Protons (-CH2-COOH): Protons on a carbon adjacent to an aromatic ring (benzylic protons) typically appear in the 2.0-3.0 ppm range.[3] The presence of the electron-withdrawing carboxylic acid group further deshields these protons, shifting their signal further downfield into the predicted 3.5-3.8 ppm range.

  • Carboxylic Acid Proton (-COOH): The proton of a carboxylic acid is attached to a highly electronegative oxygen atom and is involved in hydrogen bonding, leading to extreme deshielding and a very downfield chemical shift, often above 10 ppm.[4]

Benchmarking Analytical Techniques: Why 1H NMR is the Gold Standard

While 1H NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques. Here's a comparative look at its performance.

Table 2: Comparison of Analytical Techniques for the Characterization of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid

TechniqueInformation ProvidedStrengthsLimitations
1H NMR Spectroscopy Precise proton environment, connectivity through spin-spin coupling, and stoichiometry via integration.Non-destructive, provides detailed structural information in solution, highly reproducible.Requires soluble sample, can have overlapping signals in complex molecules, lower sensitivity than MS.
13C NMR Spectroscopy Number and electronic environment of carbon atoms.Complements 1H NMR, provides a carbon backbone map.Lower sensitivity than 1H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Extremely sensitive, provides molecular formula with high-resolution MS.Does not provide detailed stereochemical or isomeric information, can be destructive.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-Br).Fast, requires minimal sample preparation, good for identifying key functional groups.Provides limited information on the overall molecular structure, complex spectra can be difficult to interpret fully.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components and their mass spectra.Excellent for separating mixtures and identifying components.[7][8]Requires the compound to be volatile and thermally stable, or require derivatization.
UV-Vis Spectroscopy Information about conjugated systems.Simple, fast, and quantitative.Provides limited structural information, many compounds have similar spectra.[7]

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

A self-validating protocol is crucial for obtaining reliable and reproducible NMR data.

Objective: To acquire a high-resolution 1H NMR spectrum of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid.

Materials:

  • (6-Bromo-1,3-benzodioxol-5-yl)acetic acid sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • NMR tube (5 mm, high precision)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Pipettes and vials

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical; CDCl3 is a good starting point, but if the compound has poor solubility, DMSO-d6 can be used. Note that the chemical shifts can be solvent-dependent.[9]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Add a small amount of TMS as an internal reference (chemical shift set to 0.00 ppm).[4]

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical lock signal.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (e.g., 8-16 for a concentrated sample).

    • Apply a 90° pulse.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Baseline correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) to deduce proton connectivity.

cluster_workflow 1H NMR Experimental Workflow A Sample Preparation (Dissolve in Deuterated Solvent with TMS) B Instrument Setup (Locking and Shimming) A->B C Data Acquisition (Pulse and Acquire FID) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E

Figure 2. A streamlined workflow for acquiring and processing a 1H NMR spectrum.

Conclusion

The predictive analysis of the 1H NMR spectrum of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid provides a powerful framework for its structural confirmation. By understanding the interplay of substituent effects and fundamental NMR principles, researchers can confidently interpret the resulting spectrum. While 1H NMR stands as a cornerstone of structural elucidation, its synergy with other analytical techniques provides a comprehensive and unambiguous characterization of novel chemical entities, a critical step in the journey of drug discovery and development.

References

  • SpectraBase. (n.d.). acetic acid, [[(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(3-bromobenzoyl)amino]-1-oxo-2-propenyl]amino]-. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (a) safrole and (b) 5-(oxiran-2-ylmethyl)benzo[d][10][11]dioxole. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). Safrole. Retrieved from [Link]

  • PubMed. (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Scribd. (n.d.). Safrole Identification and Analysis. Retrieved from [Link]

  • An-Najah Staff. (2023, October 15). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • Heikes, D. L. (1994). SFE with GC and MS determination of safrole and related allylbenzenes in sassafras teas. Journal of Chromatographic Science, 32(7), 253-258. [Link]

  • National Institutes of Health. (n.d.). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 10). Chemical Shift In NMR Spectroscopy. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Aromatics. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Safrole. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Angene. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, 6-bromo-,(3aR,4S,5R,5aS,6aR,6bS). Retrieved from [Link]

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A Comparative Guide to the Reactivity of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid and its Non-brominated Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic modification of molecular scaffolds is paramount to tuning their physicochemical and biological properties. The 1,3-benzodioxole moiety is a privileged scaffold found in numerous natural products and synthetic compounds of interest. This guide provides an in-depth comparison of the reactivity of two key analogs: (6-Bromo-1,3-benzodioxol-5-yl)acetic acid and its non-brominated parent, (1,3-benzodioxol-5-yl)acetic acid. Understanding their differential reactivity is crucial for designing efficient synthetic routes and novel molecular entities.

Introduction: The Influence of a Bromo Substituent

The introduction of a bromine atom onto the benzodioxole ring at the 6-position significantly alters the electronic landscape of the molecule. Bromine, being an electronegative atom, exerts an electron-withdrawing inductive effect (-I effect). This electronic perturbation has profound implications for the reactivity of both the aromatic ring and the acetic acid side chain. This guide will explore these differences through the lens of key organic transformations, providing both theoretical rationale and practical experimental protocols.

Physicochemical Properties: A Tale of Two Acids

Property(1,3-benzodioxol-5-yl)acetic acid(6-Bromo-1,3-benzodioxol-5-yl)acetic acid
Molecular Formula C₉H₈O₄C₉H₇BrO₄
Molecular Weight 180.16 g/mol 259.05 g/mol
Predicted Acidity Less acidicMore acidic
Key Reactive Sites Carboxylic acid, aromatic ringCarboxylic acid, aromatic ring, C-Br bond

Reactivity at the Carboxylic Acid Functionality

The primary reactions of the acetic acid side chain are esterification and amidation. The increased acidity of the brominated analog is anticipated to influence the kinetics of these reactions.

Esterification

The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation.

The rate-determining step in Fischer esterification is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon. The electron-withdrawing bromine atom in the 6-position will render the carbonyl carbon of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid more electrophilic. Consequently, it is expected to undergo esterification at a faster rate compared to its non-brominated analog under identical conditions.

Experimental Protocol: General Procedure for Fischer Esterification

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid (1.0 eq.).

  • Reagents: Add the desired alcohol (3.0-5.0 eq.) and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude ester can be purified by column chromatography.

Amidation

Amide bond formation is a cornerstone of medicinal chemistry. This can be achieved by activating the carboxylic acid, for example, with thionyl chloride to form an acyl chloride, followed by reaction with an amine.

Similar to esterification, the rate of amidation is dependent on the electrophilicity of the carbonyl carbon. The electron-withdrawing effect of the bromine atom in (6-Bromo-1,3-benzodioxol-5-yl)acetic acid will increase the reactivity of the corresponding acyl chloride, leading to a potentially faster and more efficient reaction with amines.

Experimental Protocol: General Procedure for Amidation via Acyl Chloride

  • Acyl Chloride Formation: In a fume hood, add the carboxylic acid (1.0 eq.) to a round-bottom flask. Carefully add thionyl chloride (1.2 eq.) dropwise at 0 °C. Heat the mixture to reflux for 1-2 hours.

  • Amine Addition: Cool the reaction mixture to 0 °C and carefully add a solution of the desired amine (1.1 eq.) and a base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude amide by recrystallization or column chromatography.

Reactivity of the Aromatic Ring

The presence of the bromine atom on the aromatic ring of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid opens up a diverse range of synthetic possibilities not available to its non-brominated analog, primarily through palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

The 1,3-benzodioxole ring is generally activated towards electrophilic aromatic substitution. However, the bromine atom in the 6-position is deactivating due to its inductive electron-withdrawing effect. Therefore, (1,3-benzodioxol-5-yl)acetic acid will be more reactive towards electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions) than its brominated counterpart.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in (6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with an organoboron species in the presence of a palladium catalyst and a base.[1] This reaction is a key advantage of the brominated analog, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a Schlenk flask, add (6-Bromo-1,3-benzodioxol-5-yl)acetic acid (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent: Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[2][3] This provides a route to introduce vinyl groups onto the benzodioxole ring system.

Experimental Protocol: General Procedure for the Heck Reaction

  • Setup: In a sealed tube, combine (6-Bromo-1,3-benzodioxol-5-yl)acetic acid (1.0 eq.), the alkene (1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 10 mol%), and a base (e.g., triethylamine, 2.0 eq.).

  • Solvent: Add an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Reaction: Heat the mixture in a sealed tube at 100-120 °C.

  • Work-up: Cool the reaction, filter off the palladium black, and concentrate the filtrate.

  • Purification: Partition the residue between water and an organic solvent. Wash, dry, and concentrate the organic phase. Purify by column chromatography.

Summary of Reactivity Comparison

Reaction Type(1,3-benzodioxol-5-yl)acetic acid(6-Bromo-1,3-benzodioxol-5-yl)acetic acidRationale for Difference
Esterification SlowerFaster (Predicted)Electron-withdrawing Br increases electrophilicity of the carbonyl carbon.
Amidation SlowerFaster (Predicted)Electron-withdrawing Br increases electrophilicity of the carbonyl carbon.
Electrophilic Aromatic Substitution More reactiveLess reactiveElectron-withdrawing Br deactivates the aromatic ring.
Suzuki-Miyaura Coupling Not applicableReactivePresence of the C-Br bond allows for Pd-catalyzed cross-coupling.
Heck Reaction Not applicableReactivePresence of the C-Br bond allows for Pd-catalyzed cross-coupling.

Conclusion

The presence of a bromine atom at the 6-position of (1,3-benzodioxol-5-yl)acetic acid fundamentally alters its reactivity profile. While it deactivates the aromatic ring towards electrophilic substitution, it significantly enhances the reactivity of the carboxylic acid functionality towards nucleophiles. More importantly, the bromo substituent serves as a versatile synthetic handle for a variety of powerful palladium-catalyzed cross-coupling reactions, thereby expanding the synthetic utility of the 1,3-benzodioxole scaffold. For researchers in drug discovery and materials science, (6-Bromo-1,3-benzodioxol-5-yl)acetic acid offers a strategic entry point for the synthesis of complex and diverse molecular architectures.

Visualizing the Synthetic Pathways

G cluster_non_brominated (1,3-benzodioxol-5-yl)acetic acid cluster_brominated (6-Bromo-1,3-benzodioxol-5-yl)acetic acid A Non-brominated Analog B Ester A->B Esterification C Amide A->C Amidation D Electrophilic Substitution Product A->D e.g., Nitration E Brominated Analog F Ester (Faster) E->F Esterification G Amide (Faster) E->G Amidation H Suzuki Coupling Product E->H Suzuki Coupling I Heck Reaction Product E->I Heck Reaction

Figure 1. Comparative reaction pathways of the two analogs.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971, 44 (2), 581.
  • Heck, R. F.; Nolley, J. P., Jr. Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. J. Org. Chem.1972, 37 (14), 2320–2322.

Sources

A Comparative Guide to Alternative Reagents for (6-Bromo-1,3-benzodioxol-5-yl)acetic acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of complex molecules often hinges on the strategic selection of starting materials. (6-Bromo-1,3-benzodioxol-5-yl)acetic acid has served as a valuable building block, particularly in the construction of benzodioxole-fused heterocyclic systems. However, the pursuit of synthetic efficiency, cost-effectiveness, and novel molecular architectures necessitates a thorough understanding of alternative reagents and synthetic strategies. This guide provides an in-depth comparison of alternative reagents and methodologies, offering field-proven insights and experimental data to inform your synthetic planning.

The Central Role of the Benzodioxole Moiety

The 1,3-benzodioxole scaffold is a recurring motif in a multitude of biologically active compounds, including alkaloids, and serves as a crucial intermediate in drug discovery.[1] Its derivatives are explored for a range of therapeutic applications, from antibacterial and antioxidant agents to potential new drug candidates for various diseases.[1]

Core Synthesis Strategy: The Bischler-Napieralski Reaction

A conventional approach to isoquinoline alkaloids, a prominent class of compounds derived from benzodioxole precursors, is the Bischler-Napieralski reaction.[2][3] This reaction typically involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[2][4] A synthetic route starting from (6-Bromo-1,3-benzodioxol-5-yl)acetic acid would logically proceed through the corresponding phenethylamine derivative, which is then acylated and cyclized.

Alternative Synthetic Pathways: A Comparative Analysis

This section details alternative synthetic routes that bypass the direct use of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, often starting from more readily available or versatile precursors like 6-bromo-1,3-benzodioxole-5-carbaldehyde. These alternatives leverage powerful modern cross-coupling reactions to achieve the desired molecular complexity.

Alternative 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These methods offer a modular approach to building complex molecules.

A. Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron compound with an organohalide. In this context, 6-bromo-1,3-benzodioxole derivatives can be coupled with various boronic acids to introduce diverse substituents.[2]

B. Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This is particularly useful for introducing alkynyl moieties that can be further elaborated.

C. Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene, providing a powerful tool for the synthesis of substituted alkenes.[7]

D. Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[8] This is a key step in synthesizing precursors for many heterocyclic compounds.

Alternative 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds using a copper catalyst.[9] While often requiring harsher conditions than palladium-catalyzed reactions, modern modifications have improved its scope and utility.[9]

Alternative 3: Grignard Reagent Carboxylation

An alternative to starting with the pre-formed acetic acid is to generate the carboxylic acid functionality in situ. This can be achieved by forming a Grignard reagent from a 6-bromo-1,3-benzodioxole derivative and then reacting it with carbon dioxide.[10]

Comparative Synthesis of a Key Isoquinoline Precursor

To illustrate the practical differences between these approaches, let's consider the synthesis of a common intermediate for isoquinoline alkaloids, a substituted phenethylamine.

Traditional Route from (6-Bromo-1,3-benzodioxol-5-yl)acetic acid:

This route involves the conversion of the carboxylic acid to an amide, followed by reduction to the corresponding phenethylamine.

Alternative Route via Cross-Coupling:

A more convergent and flexible approach starts with a simpler precursor, such as 6-bromo-1,3-benzodioxole, and utilizes cross-coupling reactions to build the desired side chain.

Experimental Data Comparison
FeatureTraditional RouteAlternative Route (e.g., Sonogashira/Reduction)
Starting Material (6-Bromo-1,3-benzodioxol-5-yl)acetic acid6-Bromo-1,3-benzodioxole & Terminal Alkyne
Key Reactions Amidation, ReductionSonogashira Coupling, Reduction
Overall Yield Typically moderate to goodOften high, depending on the coupling partners
Flexibility Limited to the acetic acid side chainHigh, allows for diverse alkyne partners
Reaction Conditions Can involve harsh reducing agentsGenerally mild

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde

This key precursor can be synthesized by the bromination of 1,3-benzodioxole-5-carboxaldehyde (piperonal).[4]

Materials:

  • 1,3-benzodioxole-5-carboxaldehyde

  • Bromine

  • Appropriate solvent (e.g., acetic acid)

Procedure:

  • Dissolve 1,3-benzodioxole-5-carboxaldehyde in the chosen solvent.

  • Slowly add a solution of bromine in the same solvent at a controlled temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Isolate the product by filtration or extraction.

  • Purify by recrystallization.

Protocol 2: Sonogashira Coupling of 6-Bromo-1,3-benzodioxole-5-carbaldehyde

Materials:

  • 6-Bromo-1,3-benzodioxole-5-carbaldehyde

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF)

Procedure:

  • To a degassed solution of 6-bromo-1,3-benzodioxole-5-carbaldehyde and the terminal alkyne in the solvent, add the palladium catalyst, CuI, and the base.

  • Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed.

  • Work up the reaction by removing the solvent and purifying the residue by column chromatography.

Visualizing the Synthetic Pathways

Bischler-Napieralski vs. Pictet-Spengler Reactions

The Bischler-Napieralski and Pictet-Spengler reactions are two of the most common methods for constructing the isoquinoline core. The choice between them depends on the desired oxidation state of the final product and the nature of the starting materials.[11]

Isoquinoline Synthesis cluster_BN Bischler-Napieralski Route cluster_PS Pictet-Spengler Route BN_Start β-Arylethylamide BN_Reagent POCl₃, heat BN_Start->BN_Reagent Cyclization BN_Intermediate 3,4-Dihydroisoquinoline BN_Reagent->BN_Intermediate BN_Product Isoquinoline (after oxidation) BN_Intermediate->BN_Product PS_Start β-Arylethylamine + Aldehyde/Ketone PS_Reagent Acid catalyst (e.g., H⁺) PS_Start->PS_Reagent Condensation & Cyclization PS_Product Tetrahydroisoquinoline PS_Reagent->PS_Product Alternative Synthesis Workflow cluster_couplings Cross-Coupling Reactions Start {6-Bromo-1,3-benzodioxole | Precursor} Suzuki Suzuki-Miyaura + R-B(OH)₂ Start->Suzuki Sonogashira Sonogashira + R-C≡CH Start->Sonogashira Heck Heck + Alkene Start->Heck Buchwald Buchwald-Hartwig + R₂NH Start->Buchwald Intermediates {Functionalized Benzodioxoles | Diverse Intermediates} Suzuki->Intermediates Sonogashira->Intermediates Heck->Intermediates Buchwald->Intermediates Final_Products {Target Molecules | e.g., Pharmaceuticals, Materials} Intermediates->Final_Products Further Transformations

Caption: Modular synthesis via cross-coupling reactions.

Conclusion

While (6-Bromo-1,3-benzodioxol-5-yl)acetic acid remains a viable starting material, modern synthetic methodologies offer powerful and flexible alternatives. Palladium-catalyzed cross-coupling reactions, in particular, provide a modular and efficient route to a wide array of functionalized benzodioxole derivatives, often with higher yields and milder reaction conditions compared to more traditional, linear syntheses. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired overall efficiency of the process. By understanding the comparative advantages of each approach, researchers can make more informed decisions in the design and execution of their synthetic strategies.

References

  • Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6), 555-560. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • ResearchGate. (2019, May 16). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Frontiers in Plant Science. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Biblio. Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. [Link]

  • National Center for Biotechnology Information. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

  • PubMed. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. [Link]

  • Google Patents. PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Falck, J. R., Manna, S., & Choudhury, S. (1981). A synthesis of (±)-hydrastine.
  • Wikipedia. Sonogashira coupling. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. [Link]

  • Chemistry LibreTexts. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. [Link]

  • RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions with (6-Bromo-1,3-benzodioxol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex molecules is a cornerstone of innovation. (6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a valuable building block, offering a scaffold ripe for elaboration into novel therapeutic agents. The key to unlocking its potential lies in the judicious selection of a catalyst for cross-coupling reactions. This guide provides an in-depth comparative analysis of common catalytic systems—Palladium, Nickel, and Copper—for the transformation of this versatile substrate, supported by established principles and experimental data from analogous systems.

The Strategic Importance of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid

The 1,3-benzodioxole moiety is a prevalent feature in numerous natural products and pharmacologically active compounds. The presence of a bromine atom at the 6-position and an acetic acid side chain at the 5-position provides two distinct points for synthetic diversification. The aryl bromide is a prime handle for a variety of cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group, while potentially complicating catalysis, offers a handle for amide bond formation or other derivatizations, and its electronic and steric influence must be considered in catalyst selection.

Foundational Principles of Cross-Coupling Catalysis

Transition metal-catalyzed cross-coupling reactions are a class of powerful synthetic methods that enable the formation of new bonds with high efficiency and selectivity.[1] The generalized catalytic cycle for many of these reactions, particularly those involving Palladium, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Generalized Cross-Coupling Cycle M(0)Ln M(0)Ln R1-M(II)L'n-X R1-M(II)L'n-X M(0)Ln->R1-M(II)L'n-X Oxidative Addition (R1-X) R1-M(II)L'n-R2 R1-M(II)L'n-R2 R1-M(II)L'n-X->R1-M(II)L'n-R2 Transmetalation (R2-M') R1-M(II)L'n-R2->M(0)Ln Reductive Elimination (R1-R2)

Figure 1: A generalized catalytic cycle for cross-coupling reactions.

The choice of the metal center (M), ligands (L), and reaction conditions is paramount to achieving the desired outcome, especially with a functionally rich substrate like (6-Bromo-1,3-benzodioxol-5-yl)acetic acid.

Comparative Analysis of Catalytic Systems

The selection of a catalyst for the cross-coupling of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid hinges on a balance of reactivity, selectivity, cost, and functional group tolerance. While palladium has historically dominated the field, the economic and environmental advantages of nickel and copper have spurred significant research into their application.[3][4]

Palladium: The Versatile Workhorse

Palladium complexes are the most extensively studied and widely employed catalysts for a broad range of cross-coupling reactions.[5] Their well-understood reaction mechanisms and the vast library of available ligands make them a reliable first choice for many transformations.

Key Advantages:

  • High Catalytic Activity: Palladium catalysts are often highly efficient, requiring low catalyst loadings.

  • Broad Substrate Scope: A wide variety of coupling partners and functional groups are tolerated.[6]

  • Predictable Reactivity: The mechanisms of palladium-catalyzed reactions are generally well-established, aiding in troubleshooting and optimization.

Causality Behind Experimental Choices: The presence of the free carboxylic acid in (6-Bromo-1,3-benzodioxol-5-yl)acetic acid can be problematic, as it can coordinate to the palladium center or react with the basic conditions often required. To mitigate this, the use of bulky, electron-rich phosphine ligands is often recommended. These ligands can accelerate the rate-limiting oxidative addition step and promote reductive elimination, minimizing side reactions.[7] Alternatively, the carboxylic acid can be temporarily protected as an ester.

Nickel: The Cost-Effective Alternative

Nickel, being more earth-abundant and significantly cheaper than palladium, presents an attractive alternative.[4] Nickel catalysts have shown remarkable efficacy in coupling reactions, particularly with traditionally challenging substrates.

Key Advantages:

  • Lower Cost: Nickel is substantially more economical than palladium.

  • Unique Reactivity: Nickel can catalyze transformations that are difficult with palladium, such as the coupling of aryl ethers.[4]

  • Effectiveness with Aryl Chlorides: Nickel catalysts often show superior performance for the coupling of less reactive aryl chlorides.

Causality Behind Experimental Choices: Nickel-catalyzed reactions can sometimes be more sensitive to air and moisture, requiring more stringent anaerobic conditions. The choice of ligand is equally critical for nickel, with N-heterocyclic carbenes (NHCs) and phosphine ligands being commonly employed to stabilize the catalytic species and modulate its reactivity.[8] For substrates like (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, a nickel-based system could be particularly advantageous if cost is a primary concern, though optimization may be more demanding compared to palladium.

Copper: The Classical and Resurging Catalyst

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history.[3] Modern research has revitalized the use of copper, developing new ligand systems that enable a broader range of transformations under milder conditions.[9]

Key Advantages:

  • Abundance and Low Cost: Copper is the most economical of the three metals.

  • Rich History in C-N and C-O Coupling: Copper has traditionally been the catalyst of choice for Ullmann-type reactions.

  • Emerging Applications in C-C Coupling: Recent advances have expanded the utility of copper to various C-C bond-forming reactions.[2]

Causality Behind Experimental Choices: Copper-catalyzed reactions often require higher temperatures and catalyst loadings compared to palladium. However, the development of new ligands, such as phenanthrolines and diamines, has significantly improved their efficiency.[9] For the target substrate, a copper-catalyzed approach might be particularly interesting for C-N or C-O bond formation, though its application in C-C coupling should also be considered, especially in the context of green chemistry.

Data-Driven Comparison for Key Cross-Coupling Reactions

The following tables provide a comparative overview of catalyst performance for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, based on data from analogous systems to (6-Bromo-1,3-benzodioxol-5-yl)acetic acid.

Table 1: Catalyst Comparison for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst SystemTypical ConditionsYield Range (Analogous Systems)Key Considerations
Pd(OAc)₂ / SPhos K₃PO₄, Toluene/H₂O, 80-110 °C85-98%Excellent functional group tolerance, effective for electron-rich bromides.
NiCl₂(dppp) K₃PO₄, Dioxane, 100 °C70-95%Cost-effective, may require higher temperatures and stricter anaerobic conditions.[8]
CuI / Phenanthroline Cs₂CO₃, DMF, 120 °C60-90%Often requires higher temperatures and catalyst loadings.[2]

Table 2: Catalyst Comparison for Sonogashira Coupling of Aryl Bromides

Catalyst SystemTypical ConditionsYield Range (Analogous Systems)Key Considerations
PdCl₂(PPh₃)₂ / CuI Et₃N, THF, rt-60 °C80-99%The classical and highly reliable method.[10]
NiCl₂(dppe) / CuI K₂CO₃, Toluene, 100 °C65-90%A viable nickel-based alternative, though less general than palladium.
CuI / TMEDA K₂CO₃, DMF, 110 °C50-85%Palladium-free option, often requires higher temperatures.[11]

Table 3: Catalyst Comparison for Heck Reaction of Aryl Bromides

Catalyst SystemTypical ConditionsYield Range (Analogous Systems)Key Considerations
Pd(OAc)₂ / P(o-tol)₃ Et₃N, DMF, 100 °C75-95%Highly versatile and widely used.[12][13]
NiCl₂(dppf) K₂CO₃, DMA, 120 °C60-88%Can be effective, but regioselectivity can be an issue.
Not Common --Copper is not a common catalyst for the Heck reaction.

Table 4: Catalyst Comparison for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst SystemTypical ConditionsYield Range (Analogous Systems)Key Considerations
Pd₂(dba)₃ / BINAP NaOt-Bu, Toluene, 100 °C80-98%The gold standard for C-N bond formation.
Ni(cod)₂ / dppf K₃PO₄, Dioxane, 110 °C70-92%A good nickel-based alternative, particularly for certain amine classes.
CuI / L-proline K₂CO₃, DMSO, 90 °C60-90%Classical Ullmann-type conditions, often require specific ligands.

Experimental Protocols

The following are representative, detailed experimental protocols for key cross-coupling reactions, adapted for a substrate like (6-Bromo-1,3-benzodioxol-5-yl)acetic acid.

Suzuki-Miyaura Coupling (Palladium-Catalyzed)

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification A Combine (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, arylboronic acid, and base in a flask. B Add solvent (e.g., Toluene/H₂O). A->B C Degas the mixture (e.g., with Argon). B->C D Add Pd catalyst and ligand. C->D E Heat the reaction to the desired temperature. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench. F->G H Extract with an organic solvent. G->H I Purify by column chromatography. H->I

Sources

Efficacy Comparison of Bioactive Compounds Derived from (6-Bromo-1,3-benzodioxol-5-yl)acetic acid: A Guide to Assay Selection and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

The (6-Bromo-1,3-benzodioxol-5-yl)acetic acid scaffold is a cornerstone in synthetic chemistry, serving as a critical intermediate for pharmacologically diverse molecules. While not biologically active in its own right, its rigid structure and functional handles make it an ideal starting point for the development of potent therapeutic agents. This guide provides an in-depth comparison of the biological efficacy of two distinct classes of drugs synthesized from this versatile precursor: proton pump inhibitors (PPIs) and novel anticancer agents.

We will explore the divergent biological activities stemming from this common chemical ancestor, detail the self-validating experimental protocols required for their evaluation, and present comparative data to guide researchers in drug discovery and development.

Section 1: Synthetic Pathways from a Common Precursor

The journey from a single synthetic intermediate to disparate therapeutic agents highlights the power of targeted chemical modification. (6-Bromo-1,3-benzodioxol-5-yl)acetic acid provides the foundational benzodioxole core, which is then elaborated through distinct synthetic routes to yield compounds with vastly different biological targets.

One of the most notable compounds derived from this precursor is Tenatoprazole , an imidazopyridine-based proton pump inhibitor. Its synthesis involves a multi-step pathway to construct the complex heterocyclic system responsible for its activity. Concurrently, the benzodioxole moiety has been incorporated into novel compounds designed as potential anticancer agents , which often target cellular processes like proliferation and redox balance.[1]

The choice of synthetic route is governed by the desired final structure and its intended biological target. This strategic divergence in synthesis is the first critical step in developing compounds with tailored efficacies.

Synthetic_Workflow Start (6-Bromo-1,3-benzodioxol-5-yl)acetic acid (Core Scaffold) Path1 Multi-step Synthesis: Heterocycle Formation Start->Path1 Route A Path2 Chemical Elaboration: Side-chain & Functional Group Modification Start->Path2 Route B PPI Class 1: Proton Pump Inhibitor (e.g., Tenatoprazole) Path1->PPI Anticancer Class 2: Anticancer Agent (e.g., Benzodioxole-Arsenical Conjugate) Path2->Anticancer

Caption: Divergent synthetic pathways from the core scaffold.

Section 2: Comparative Efficacy as Proton Pump Inhibitors

Proton pump inhibitors are a class of drugs that irreversibly block the gastric H+/K+-ATPase, the enzyme responsible for acid secretion in the stomach. Tenatoprazole, synthesized from our core scaffold, is a potent example of this class.[2]

Mechanism of Action: H+/K+-ATPase Inhibition

Tenatoprazole is a prodrug that, in the acidic environment of the stomach's parietal cells, converts to a reactive sulfenamide species.[2][3] This active form covalently binds to cysteine residues on the H+/K+-ATPase, specifically Cys813 and Cys822, leading to the inhibition of the proton pump and a reduction in gastric acid.[2] The prolonged plasma half-life of Tenatoprazole suggests it may offer more sustained acid inhibition compared to other PPIs like omeprazole.[2]

PPI_Mechanism Prodrug Tenatoprazole (Prodrug) Circulates in Bloodstream ParietalCell Parietal Cell Secretory Canaliculus (Acidic Environment) Prodrug->ParietalCell Accumulation Activation Acid-Catalyzed Conversion ParietalCell->Activation ActiveDrug Active Sulfenamide Activation->ActiveDrug Pump H+/K+-ATPase (Proton Pump) ActiveDrug->Pump Targets Inhibition Covalent Bonding to Cysteine Residues Pump->Inhibition Forms Disulfide Bond Effect Inhibition of H+ Secretion Inhibition->Effect

Caption: Mechanism of Tenatoprazole action on the gastric proton pump.

Key Biological Assay: In Vitro H+/K+-ATPase Activity

To quantify and compare the efficacy of PPIs, an in vitro assay using isolated hog gastric H+/K+-ATPase is the gold standard. This assay measures the enzyme's activity by monitoring ATP hydrolysis, which is directly coupled to proton pumping.

Experimental Protocol: H+/K+-ATPase Inhibition Assay

This protocol is designed to be self-validating through the inclusion of appropriate controls.

  • Preparation of Reagents:

    • Enzyme: Lyophilized hog gastric H+/K+-ATPase vesicles. Reconstitute in a buffer containing 5 mM PIPES-Tris (pH 6.8) and 0.25 M sucrose.

    • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 10 µM valinomycin.

    • Substrate: 2 mM ATP.

    • Test Compounds: Prepare stock solutions of Tenatoprazole and other PPIs (e.g., Omeprazole) in DMSO. Create serial dilutions.

    • Controls: Vehicle (DMSO), Positive Control (Omeprazole), No Enzyme Control.

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of a 96-well microplate.

    • Add 10 µL of the test compound dilution or control to the appropriate wells.

    • Add 20 µL of the reconstituted H+/K+-ATPase vesicles (final concentration ~5 µ g/well ).

    • Pre-incubate the plate at 37°C for 30 minutes to allow for acid activation of the prodrugs.

    • Initiate the reaction by adding 20 µL of ATP solution to each well.

    • Incubate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding 50 µL of a malachite green solution to quantify the inorganic phosphate (Pi) released from ATP hydrolysis.

    • Read the absorbance at 620 nm.

    • Subtract the background (No Enzyme Control) from all readings.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Comparative Efficacy Data

The IC₅₀ value is a critical metric for comparing the potency of different inhibitors. While there is no single, universally agreed-upon value due to variations in assay conditions, published data provide a strong basis for comparison.

CompoundTargetIC₅₀ Value (µM)Source
Tenatoprazole Hog Gastric H+/K+-ATPase3.2 - 6.2[4][5][6]
OmeprazoleHog Gastric H+/K+-ATPase4.2[6]

Interpretation: The data indicates that Tenatoprazole exhibits potency comparable to, and in some cases greater than, the widely used PPI Omeprazole.[6] This suggests that derivatives from the (6-Bromo-1,3-benzodioxol-5-yl)acetic acid scaffold are highly effective at inhibiting the gastric proton pump. While direct comparative trials in humans are limited, the similar in vitro potency is a strong indicator of clinical potential.[7][8]

Section 3: Comparative Efficacy as Anticancer Agents

The 1,3-benzodioxole moiety is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines.[9] Derivatives of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid have been explored for their potential to induce cancer cell death, often through mechanisms distinct from traditional chemotherapeutics.

Mechanism of Action: Induction of Oxidative Stress and Apoptosis

Many cancers overexpress antioxidant systems, such as the thioredoxin (Trx) system, to cope with high levels of reactive oxygen species (ROS) and maintain survival.[10] The benzodioxole scaffold can be conjugated with other molecules, such as arsenicals, to create derivatives that inhibit the thioredoxin system.[10][11] This inhibition disrupts the cancer cell's redox balance, leading to a surge in damaging ROS, which in turn triggers programmed cell death (apoptosis).[1][10] This targeted approach offers the potential for greater selectivity towards cancer cells, which are more reliant on these overexpressed antioxidant systems than normal cells.[10]

Key Biological Assay: In Vitro Cytotoxicity Screening

The Sulforhodamine B (SRB) assay is a robust, reproducible, and widely used method for screening the cytotoxic effects of chemical compounds on cultured cancer cells.[12] It measures the total protein content of cells, which serves as a proxy for cell number.

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol is based on the standardized procedure used by the National Cancer Institute (NCI) for its drug screening program.[13]

  • Cell Culture and Plating:

    • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for non-small cell lung cancer, HeLa for cervical cancer).

    • Plating: Seed cells into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Test Compounds: Prepare stock solutions of the benzodioxole derivatives and a positive control (e.g., Doxorubicin) in DMSO. Perform serial dilutions in the culture medium.

    • Application: Add 100 µL of the diluted compounds to the appropriate wells. Include a vehicle control (DMSO) and a "time zero" (Tz) plate that is fixed immediately.

    • Incubation: Incubate the plates for an additional 48-72 hours.

  • Cell Fixation and Staining:

    • Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.

    • Washing: Discard the supernatant, wash the plates five times with slow-running tap water, and allow them to air dry completely.

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Final Wash: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye and air dry.

  • Data Acquisition and Analysis:

    • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

    • Calculation: Calculate the percentage of cell growth inhibition using the OD values from the test (Ti), time zero (Tz), and control (C) wells.

    • GI₅₀ Value: Determine the GI₅₀, the concentration of the compound that causes 50% inhibition of cell growth.

Comparative Efficacy Data

The following table presents representative data for a benzodioxole derivative against a panel of cancer cell lines, demonstrating its broad-spectrum activity.

CompoundCell Line (Cancer Type)GI₅₀ (-log M)Source
Compound 8 Leukemia (CCRF-CEM)5.79[9]
Leukemia (SR)7.08[9]
Non-Small Cell Lung (NCI-H522)6.58[9]
Colon (HCC-2998)6.62[9]
Melanoma (SK-MEL-5)6.63[9]
Ovarian (OVCAR-3)6.42[9]
Breast (MDA-MB-435)6.93[9]
Doxorubicin (Control)(Representative values)6.0 - 8.0[14]
Compound 8 is 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester.

Interpretation: The derivative "Compound 8" demonstrates significant growth inhibitory properties across a wide range of cancer cell lines, with GI₅₀ values in the micromolar to nanomolar range.[9] The potency is comparable to standard chemotherapeutic agents like Doxorubicin, highlighting the potential of this chemical class. The broad activity suggests a mechanism that targets a fundamental process in cancer cells, such as the redox system, which is commonly dysregulated in many tumor types.[10]

Discussion & Future Directions

The (6-Bromo-1,3-benzodioxol-5-yl)acetic acid scaffold is a remarkable example of chemical versatility, enabling the creation of molecules with highly specific yet divergent biological functions. The development of Tenatoprazole demonstrates its utility in generating potent enzyme inhibitors for treating acid-related disorders, while the synthesis of novel cytotoxic agents showcases its promise in oncology.

The comparative data underscores a critical principle in drug discovery: subtle changes in chemical structure can lead to profound shifts in biological targets and therapeutic applications. The efficacy of Tenatoprazole is rooted in its ability to be activated in a specific acidic environment and covalently modify its target enzyme.[2] Conversely, the anticancer derivatives leverage the benzodioxole core to disrupt fundamental cellular processes like redox homeostasis, a vulnerability in many cancer types.[10]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize potency and selectivity for both H+/K+-ATPase and anticancer targets.

  • Mechanism of Action Elucidation: Further investigating the specific molecular interactions of the anticancer derivatives to identify novel targets and pathways.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives to ensure they have favorable drug-like characteristics.

By continuing to explore the chemical space around this privileged scaffold, researchers can unlock new therapeutic opportunities for a wide range of diseases.

References

  • Liu, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Pharmaceuticals, 15(6), 755. Available at: [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. Available at: [Link]

  • Bansal, R., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of the Iranian Chemical Society. Available at: [Link]

  • Shin, J. M., et al. (2006). Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo. Biochemical Pharmacology, 71(6), 837-849. Available at: [Link]

  • Shin, J. M., et al. (2006). Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+-ATPase in vitro and in vivo. ResearchGate. Available at: [Link]

  • Solomon, V. R., et al. (2011). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of Pharmacy Research, 4(5), 1436-1439. Available at: [Link]

  • MDPI. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. Available at: [Link]

  • Wang, C. (2008). Synthesis of tenatoprazole. ResearchGate. Available at: [Link]

  • Mulcahy, R. T., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. STAR Protocols, 6(1), 103983. Available at: [Link]

  • Therapeutics Initiative. (2016). A systematic review of the comparative effectiveness of proton pump inhibitors for the treatment of adult patients with gastroesophageal reflux disease or peptic ulcer disease. Therapeutics Initiative. Available at: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available at: [Link]

  • National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. Retrieved January 26, 2026, from [Link]

  • Edwards, S. J., et al. (2006). Direct comparative trials of the efficacy of proton pump inhibitors in the management of gastro-oesophageal reflux disease and peptic ulcer disease. Alimentary Pharmacology & Therapeutics, 24(4), 519-530. Available at: [Link]

  • Inocencio, A. (2023). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. Medium. Available at: [Link]

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A Comparative Guide to the Synthesis of (6-Bromo-1,3-benzodioxol-5-yl)acetic Acid: An Evaluation of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a valuable building block in medicinal chemistry and drug development, often serving as a precursor for more complex molecular targets. The efficiency of its synthesis directly impacts the overall cost and timeline of research and development projects. This guide provides a critical comparison of potential synthetic routes to this compound, offering an in-depth analysis of their underlying chemical principles, procedural details, and expected efficiencies based on literature precedents for analogous transformations. While a definitive, optimized protocol for the title compound is not extensively reported, this document consolidates established organic chemistry methodologies to propose and evaluate the most promising synthetic strategies.

Introduction: The Importance of (6-Bromo-1,3-benzodioxol-5-yl)acetic Acid

The 1,3-benzodioxole moiety is a common scaffold in numerous biologically active compounds, contributing to their interaction with various biological targets. The bromo-substitution on this ring system provides a versatile handle for further functionalization through cross-coupling reactions, while the acetic acid side chain allows for amide bond formation and other modifications. Consequently, efficient access to (6-Bromo-1,3-benzodioxol-5-yl)acetic acid is of significant interest to the scientific community.

This guide will explore three plausible synthetic pathways, starting from readily available or synthetically accessible precursors. Each route will be dissected in terms of its reaction mechanism, experimental feasibility, and potential yield, drawing upon established literature for each transformative step.

Proposed Synthetic Pathways: A Head-to-Head Comparison

We will evaluate the following three synthetic routes:

  • Route A: Homologation of 6-Bromo-1,3-benzodioxole-5-carboxylic acid via the Arndt-Eistert Reaction. This classical method extends a carboxylic acid by one methylene group.

  • Route B: Conversion of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde via a Cyanohydrin Intermediate. This pathway involves the addition of a carbon atom to an aldehyde, followed by hydrolysis.

  • Route C: The Willgerodt-Kindler Reaction of 6-Bromo-3,4-methylenedioxyacetophenone. This reaction transforms an aryl methyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.

The following sections will provide a detailed protocol for each proposed route, accompanied by a discussion of the chemical rationale and a summary of expected efficiencies based on analogous reactions reported in the literature.

Route A: Arndt-Eistert Homologation of 6-Bromo-1,3-benzodioxole-5-carboxylic Acid

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids.[1][2] The reaction proceeds through the formation of a diazoketone, which then undergoes a Wolff rearrangement to form a ketene. The ketene is subsequently trapped by water to yield the homologous carboxylic acid.[3]

Reaction Scheme:

Arndt-Eistert Homologation start 6-Bromo-1,3-benzodioxole-5-carboxylic acid step1 SOCl₂ or (COCl)₂ start->step1 Activation intermediate1 Acyl Chloride step1->intermediate1 step2 CH₂N₂ intermediate1->step2 Acylation intermediate2 Diazoketone step2->intermediate2 step3 Ag₂O, H₂O, Δ intermediate2->step3 Wolff Rearrangement & Hydrolysis product (6-Bromo-1,3-benzodioxol-5-yl)acetic acid step3->product

Caption: Workflow for the Arndt-Eistert homologation.

Experimental Protocol:

Step 1: Synthesis of 6-Bromo-1,3-benzodioxole-5-carbonyl chloride

  • To a solution of 6-bromo-1,3-benzodioxole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid

  • Dissolve the crude acyl chloride from the previous step in an anhydrous, inert solvent such as diethyl ether or tetrahydrofuran (THF).

  • Cool the solution to 0 °C and slowly add a freshly prepared ethereal solution of diazomethane (2.0 eq) with vigorous stirring. Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • In a separate flask, prepare a suspension of silver(I) oxide (0.1 eq) in water.

  • Slowly add the diazoketone solution to the silver oxide suspension at 50-70 °C. The Wolff rearrangement is typically accompanied by the evolution of nitrogen gas.

  • After the addition is complete, continue heating for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter to remove the silver catalyst, and acidify the aqueous phase with hydrochloric acid.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Efficiency and Considerations:

The Arndt-Eistert reaction generally provides good to excellent yields for a wide range of substrates. However, the use of diazomethane is a significant drawback due to its hazardous nature. Safer alternatives, such as (trimethylsilyl)diazomethane, can be employed. The Wolff rearrangement can also be induced photochemically or with other metal catalysts.

MetricExpected Performance
Yield 60-80% (based on analogous reactions)
Reaction Time 6-10 hours
Safety High risk due to the use of diazomethane
Scalability Challenging on a large scale due to safety concerns

Route B: Homologation via Cyanohydrin Formation and Hydrolysis

This two-step sequence offers a more traditional and often safer alternative to the Arndt-Eistert reaction for converting an aldehyde to a homologous carboxylic acid.

Reaction Scheme:

Cyanohydrin Route start 6-Bromo-1,3-benzodioxole-5-carboxaldehyde step1 1. NaCN, H₂SO₄ 2. Reduction (e.g., LiAlH₄) start->step1 Cyanation & Reduction intermediate Aminonitrile or Aminoalcohol step1->intermediate step2 H₃O⁺, Δ intermediate->step2 Hydrolysis product (6-Bromo-1,3-benzodioxol-5-yl)acetic acid step2->product

Caption: Workflow for the cyanohydrin-based synthesis.

Experimental Protocol:

Step 1: Synthesis of (6-Bromo-1,3-benzodioxol-5-yl)acetonitrile

  • A common method proceeds via the reduction of the corresponding cyanohydrin. First, the cyanohydrin is formed by reacting the aldehyde with a cyanide source.

  • Alternatively, a more direct route involves the conversion of the aldehyde to the corresponding benzyl halide, followed by nucleophilic substitution with cyanide.

    • Reduction and Halogenation: Reduce 6-bromo-1,3-benzodioxole-5-carboxaldehyde (1.0 eq) to the corresponding alcohol using a mild reducing agent like sodium borohydride in methanol. Subsequently, convert the alcohol to the benzyl bromide using a reagent such as phosphorus tribromide or thionyl chloride.

    • Cyanation: React the resulting benzyl bromide with sodium cyanide (1.2 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone at an elevated temperature.

Step 2: Hydrolysis of (6-Bromo-1,3-benzodioxol-5-yl)acetonitrile

  • Combine the crude acetonitrile from the previous step with a solution of aqueous sodium hydroxide (e.g., 20%) or a strong acid like sulfuric acid.

  • Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by the cessation of ammonia evolution for basic hydrolysis or by TLC).

  • Cool the reaction mixture and, if basic hydrolysis was used, acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure (6-Bromo-1,3-benzodioxol-5-yl)acetic acid.

Efficiency and Considerations:

This route avoids the use of diazomethane, making it a safer option. The yields for each step are generally good, and the starting materials are readily accessible. The hydrolysis of the nitrile can sometimes require harsh conditions and long reaction times.

MetricExpected Performance
Yield 65-85% over two steps (based on analogous reactions)
Reaction Time 8-16 hours
Safety Moderate risk due to the use of cyanide salts
Scalability Readily scalable

Route C: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a unique transformation that converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[4] This reaction is particularly useful when the corresponding acetophenone is readily available.

Reaction Scheme:

Willgerodt-Kindler Reaction start 6-Bromo-3,4-methylenedioxyacetophenone step1 Sulfur, Morpholine, Δ start->step1 Thioamidation intermediate Thiomorpholide step1->intermediate step2 H₃O⁺ or NaOH, Δ intermediate->step2 Hydrolysis product (6-Bromo-1,3-benzodioxol-5-yl)acetic acid step2->product

Caption: Workflow for the Willgerodt-Kindler reaction.

Experimental Protocol:

Step 1: Synthesis of 6-Bromo-3,4-methylenedioxyacetophenone

This starting material can be prepared via Friedel-Crafts acylation of 5-bromo-1,3-benzodioxole.

  • To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM, add acetyl chloride (1.1 eq) dropwise.

  • Slowly add a solution of 5-bromo-1,3-benzodioxole (1.0 eq) in DCM.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with DCM.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to give the crude acetophenone, which can be purified by recrystallization or chromatography.

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

  • In a round-bottom flask, combine 6-bromo-3,4-methylenedioxyacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the mixture to reflux (around 130-140 °C) for 6-8 hours. The reaction is typically performed without a solvent.[5]

  • Cool the reaction mixture and directly add an aqueous solution of sodium hydroxide (e.g., 20%).

  • Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.[5]

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and purify by recrystallization.

Efficiency and Considerations:

The Willgerodt-Kindler reaction is a one-pot procedure from the acetophenone, which is an advantage. However, the reaction often requires high temperatures and can produce side products. The synthesis of the starting acetophenone adds an extra step to the overall sequence.

MetricExpected Performance
Yield 50-70% from the acetophenone (based on analogous reactions)
Reaction Time 10-14 hours
Safety Moderate risk due to high temperatures and the use of sulfur and morpholine
Scalability Scalable with appropriate engineering controls

Summary and Recommendation

Synthetic RouteKey AdvantagesKey DisadvantagesOverall Recommendation
A: Arndt-Eistert Generally high yields, well-established.Use of hazardous and explosive diazomethane, challenging scalability.Recommended for small-scale synthesis where high yield is critical and appropriate safety measures are in place.
B: Cyanohydrin Safer than Arndt-Eistert, good overall yields, readily scalable.Use of toxic cyanides, hydrolysis step can be slow.The most recommended route for general laboratory synthesis and scale-up due to its balance of safety, efficiency, and scalability.
C: Willgerodt-Kindler One-pot from acetophenone.Requires an additional step to synthesize the starting material, high reaction temperatures, potential for side products.A viable alternative if the starting acetophenone is readily available or if the other routes prove problematic.

Conclusion

Based on a thorough review of established synthetic methodologies, the conversion of 6-bromo-1,3-benzodioxole-5-carboxaldehyde to (6-Bromo-1,3-benzodioxol-5-yl)acetic acid via a cyanohydrin intermediate (Route B) appears to be the most practical and efficient approach for most research and development applications. It offers a favorable balance of safety, yield, and scalability. The Arndt-Eistert homologation (Route A) remains a powerful tool for achieving high yields on a smaller scale, provided the necessary safety precautions are taken. The Willgerodt-Kindler reaction (Route C) presents a reasonable alternative, particularly if the required acetophenone precursor is easily accessible.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, available resources, and safety considerations. This guide provides the necessary information for researchers to make an informed decision and to proceed with a well-grounded synthetic plan.

References

Sources

Safety Operating Guide

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust and reproducible research is built on a foundation of safety and meticulous laboratory practice. Proper chemical handling extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, concluding with its safe and compliant disposal. This guide provides a detailed protocol for the disposal of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, ensuring the safety of personnel and the protection of our environment.

The principles outlined here are grounded in an understanding of the compound's chemical nature. As a brominated organic acid, this substance belongs to the category of halogenated organic compounds. This classification is paramount as it dictates the specific waste stream and disposal technology required to prevent the formation of hazardous byproducts during waste treatment.

Hazard Profile and Essential Precautions

Before handling the waste, it is critical to be fully aware of the hazards associated with (6-Bromo-1,3-benzodioxol-5-yl)acetic acid and its chemical relatives. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2]

Personal Protective Equipment (PPE) is non-negotiable. The minimum required PPE for handling this compound or its waste includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat. Ensure full skin coverage.

All handling of the solid compound and the preparation of its waste for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]

Summary of Hazard Information
Hazard ClassificationDescriptionSource
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1][2][4]Fisher Scientific
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[1][2][4]Fisher Scientific
Target Organ Toxicity Category 3: May cause respiratory irritation.[1]Fisher Scientific
Incompatibilities Strong oxidizing agents, strong bases.[5]Fisher Scientific
Primary Disposal Route Collection for an approved hazardous waste disposal plant.[1][2][5]Multiple

The Core Directive: Segregation of Halogenated Waste

The single most important principle for the disposal of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid is its strict segregation as halogenated organic waste .[6][7] Co-mingling halogenated compounds with non-halogenated waste streams leads to significant complications and increased costs for disposal, and it violates regulatory compliance in most jurisdictions.[8]

Causality: Halogenated wastes require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., hydrogen bromide) generated during combustion.[9] Disposing of them in standard non-halogenated streams can lead to the formation of toxic and persistent environmental pollutants, such as dioxins and furans, and cause corrosive damage to incinerator facilities.

Step-by-Step Disposal Protocol

Follow this procedural workflow to ensure safe and compliant disposal from the point of generation to final collection.

Step 1: Identify the Correct Waste Container
  • Locate the designated "Halogenated Organic Waste" containers in your laboratory's Satellite Accumulation Area (SAA).

  • There must be separate containers for solid and liquid waste.[7]

  • Containers must be made of a chemically compatible material (e.g., high-density polyethylene or glass for liquids) and be in good condition, free of leaks or cracks.[10][11]

Step 2: Waste Collection
  • Solid Waste:

    • Collect all dry waste contaminated with (6-Bromo-1,3-benzodioxol-5-yl)acetic acid. This includes:

      • Surplus or expired solid reagent.

      • Contaminated weighing papers, spatulas, and pipette tips.

      • Used gloves and other disposable PPE directly contaminated with the solid.

    • Place these materials directly into the designated "Halogenated Organic Solid Waste" container.[3]

  • Liquid Waste:

    • Collect all solutions containing (6-Bromo-1,3-benzodioxol-5-yl)acetic acid.

    • Carefully pour the liquid waste into the designated "Halogenated Organic Liquid Waste" container using a funnel.

    • Crucially, do not mix this waste with non-halogenated solvent streams (e.g., acetone, ethanol, hexanes).[7][12]

Step 3: Container Management and Labeling
  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[8][10][13] This is a primary requirement of the EPA's Resource Conservation and Recovery Act (RCRA) and prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Proper Labeling: As soon as the first drop of waste is added, the container must be labeled. Use your institution's official "Hazardous Waste" tag.[8] The label must clearly state:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "(6-Bromo-1,3-benzodioxol-5-yl)acetic acid" and any other chemical constituents in the waste, including solvents.

    • The approximate concentrations or percentages of each component.

    • The relevant hazard characteristics (e.g., Irritant, Toxic).

  • Storage: Store the labeled waste container in its designated SAA. The SAA should provide secondary containment (such as a spill tray) to capture any potential leaks.[8][11]

Step 4: Arranging for Final Disposal
  • When the waste container is approximately 75% full, schedule a pickup with your institution's Environmental Health and Safety (EHS) department.[8]

  • Do not overfill containers.[7]

  • Your laboratory's responsibility is to ensure the waste is correctly segregated, contained, and labeled within the SAA. The EHS office will manage the transportation and final disposal at a licensed treatment, storage, and disposal facility (TSDF).

Emergency Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper operating height.

  • Contain: For small spills of the solid material, cover it with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.

  • Collect: Carefully sweep or scoop the absorbed material using non-sparking tools and place it into a new, sealable container.

  • Decontaminate & Dispose: Wipe down the spill area. All cleanup materials (absorbent, contaminated gloves, wipes) must be placed in the container.

  • Label & Report: Label the container as "Hazardous Waste: Spill Debris containing (6-Bromo-1,3-benzodioxol-5-yl)acetic acid" and report the incident to your laboratory supervisor and EHS office immediately.[3]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational process for the proper disposal of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid.

G cluster_prep Preparation & Hazard Assessment cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_management Container Management & Storage cluster_disposal Final Disposition PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood WasteGen Waste Generated: (6-Bromo-1,3-benzodioxol-5-yl)acetic acid FumeHood->WasteGen Decision Is waste solid or liquid? WasteGen->Decision SolidWaste Collect in 'Halogenated Organic Solid Waste' Container Decision->SolidWaste Solid LiquidWaste Collect in 'Halogenated Organic Liquid Waste' Container Decision->LiquidWaste Liquid Label Label Container Immediately with 'Hazardous Waste' Tag & List All Constituents SolidWaste->Label LiquidWaste->Label Close Keep Container Securely Closed Label->Close Store Store in Designated SAA with Secondary Containment Close->Store EHS Contact EHS for Pickup when Container is 75% Full Store->EHS

Caption: Waste Disposal Workflow for (6-Bromo-1,3-benzodioxol-5-yl)acetic acid.

References

  • Fisher Scientific. "Safety Data Sheet: 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one." Available at: [Link]

  • Fisher Scientific. "Safety Data Sheet: 6-Bromopiperonal." (European Version) Available at: [Link]

  • Carl ROTH. "Safety Data Sheet: Acetic acid." Available at: [Link]

  • Premier Medical. "Safety Data Sheet: Acetic Acid 5%." Available at: [Link]

  • U.S. Environmental Protection Agency. "Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption." Available at: [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." Available at: [Link]

  • U.S. Environmental Protection Agency. "Bromination Process For Disposal Of Spilled Hazardous Materials." Available at: [Link]

  • eCFR. "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." Available at: [Link]

  • University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." Available at: [Link]

  • National Science Teaching Association (NSTA). "Laboratory Waste Disposal Safety Protocols." Available at: [Link]

  • CHIMIA. "Bromine Recycling in the Chemical Industry – An Example of Circular Economy." Available at: [Link]

  • Chemtalk. "Bromine water - disposal." Available at: [Link]

  • Ace Waste. "Properly Managing Chemical Waste in Laboratories." Available at: [Link]

  • U.S. Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: [Link]

  • Exposome-Explorer. "MATERIAL SAFETY DATA SHEET (MSDS) BROMOACETIC ACID." Available at: [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Available at: [Link]

  • PubMed. "Bromine in waste incineration: partitioning and influence on metal volatilisation." Available at: [Link]

  • MDPI. "Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater." Available at: [Link]

  • University of Georgia Environmental Safety Division. "EPA Hazardous Waste Codes." Available at: [Link]

  • Temple University. "Halogenated Solvents in Laboratories." Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (6-Bromo-1,3-benzodioxol-5-yl)acetic acid. The following protocols are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research environment.

Hazard Analysis and Risk Assessment

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid is an off-white solid powder.[1] Based on data from analogous compounds, the primary hazards are anticipated to be:

  • Skin Corrosion/Irritation (Category 2): May cause skin irritation upon contact.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2): Can cause serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation if inhaled.[1][2][3]

A thorough risk assessment should be conducted before commencing any work with this compound.[4] This involves evaluating the specific procedures to be undertaken and the potential for exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A stringent PPE protocol is mandatory to minimize exposure.[5][6] The following table outlines the required PPE for handling (6-Bromo-1,3-benzodioxol-5-yl)acetic acid.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashes.[7][8]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or potential for significant contact, heavier-duty neoprene or butyl rubber gloves are advised.[6][7] Gloves must be changed immediately if contaminated.[6]
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully-fastened lab coat is required. Ensure the material is suitable for handling corrosive and irritant substances.[6][8]
Respiratory NIOSH-Approved RespiratorHandling should occur in a certified chemical fume hood.[7][9] If there is a risk of aerosolization and the fume hood is not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]
Feet Closed-Toe ShoesClosed-toe shoes are mandatory in all laboratory settings to protect against spills.[7]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing the risk of exposure and contamination.

Designated Work Area

All work with (6-Bromo-1,3-benzodioxol-5-yl)acetic acid should be conducted in a designated area, preferably within a certified chemical fume hood.[7][11] The work surface should be covered with absorbent bench paper to contain any potential spills.[11]

Weighing and Aliquoting

Given that the compound is a powder, there is a significant risk of inhalation and contamination.[9][11]

Experimental Protocol: Weighing of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid

  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

  • Containment: Place a weigh boat on an analytical balance inside the fume hood.[11]

  • Transfer: Carefully transfer the required amount of the compound from the stock container to the weigh boat using a clean spatula. Avoid creating dust by handling the powder gently.[11] Keep the stock container closed as much as possible.[11]

  • Dissolution: If preparing a solution, add the solvent to the powder in the fume hood to minimize the risk of airborne particles.[11]

  • Cleanup: After weighing, decontaminate the spatula and any other equipment used. Dispose of the weigh paper in the designated solid hazardous waste container.[12]

Logical Workflow Diagram

The following diagram illustrates the key decision points and safety measures in the handling workflow.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Weigh Solid Compound B->C Proceed to Handling D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate Waste F->G H Properly Label Waste Containers G->H I Store Waste in Designated Area H->I

Caption: Safe handling workflow for (6-Bromo-1,3-benzodioxol-5-yl)acetic acid.

Spill Management and Emergency Procedures

Preparedness for accidents is a cornerstone of laboratory safety.[5]

  • Minor Spills: For small spills of the solid, gently cover with an absorbent material, such as sand or vermiculite.[10] Dampen the material slightly to prevent dust from becoming airborne.[4] Carefully sweep the mixture into a designated hazardous waste container.[13] Clean the spill area with an appropriate solvent and decontaminating solution.

  • Major Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Prevent the spread of the material and deny entry to the area.[10]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1][2] Remove contaminated clothing.

    • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][3] Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Disposal Plan

All waste containing (6-Bromo-1,3-benzodioxol-5-yl)acetic acid must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables like gloves, weigh paper, and bench paper, in a clearly labeled, sealed hazardous waste container.[12]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[12] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[12]

  • Labeling and Storage: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.[12] Store waste in a designated, secure, and well-ventilated satellite accumulation area.[12]

Conclusion: A Culture of Safety

The safe handling of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid is predicated on a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. By integrating these practices into the daily laboratory workflow, researchers can mitigate risks and foster a robust culture of safety.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 6-Bromopiperonal.
  • Fisher Scientific. (2023, August 21). Safety Data Sheet: 6-Bromopiperonal.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 6-Bromo-1,3-benzoxazol-2(3H)-one.
  • University of California, Santa Barbara. (n.d.).
  • Rutgers University. (n.d.).
  • ChemicalBook. (2025, September 27).
  • University of California, Irvine. (2020, July 6).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • BenchChem. (2025). Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • BenchChem. (n.d.). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • ECHEMI. (n.d.).
  • AirClean Systems. (n.d.). Powder Handling.
  • Lab Manager. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
  • Flinn Scientific. (2009, January 23).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.